Gefitinib impurity 5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBWLXSYCFZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439401 | |
| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-61-2 | |
| Record name | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199327-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib (B1684475) impurity 5, a significant process-related impurity and key intermediate in the synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the physicochemical properties, synthesis, and analytical control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties
Gefitinib impurity 5, chemically known as 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one, is a synthetic quinazoline (B50416) derivative.[][2] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 199327-61-2 | [][3][4] |
| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | [] |
| Synonyms | Gefitinib EP Impurity A, Gefitinib USP Related Compound A | [][5] |
| Molecular Formula | C₁₆H₂₁N₃O₄ | [3][4] |
| Molecular Weight | 319.36 g/mol | [][3][4] |
| Appearance | White to off-white solid | [][4][6] |
| Melting Point | 248-250 °C | [] |
| Boiling Point | 519.5 ± 60.0 °C (Predicted) | [][6] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [][6] |
| Purity (Typical) | ≥95% to >99% (HPLC) | [][3][4][7] |
| Storage | Recommended at 2-8°C or -20°C for long-term storage | [3][4][7] |
Synthesis and Logical Workflow
This compound is a known intermediate in the synthesis of Gefitinib.[7] One common synthetic route involves the reaction of a key intermediate with 3-morpholinopropyl chloride. The general workflow from starting materials to the final API, highlighting the position of impurity 5, is depicted below.
Caption: Logical workflow for the synthesis of Gefitinib.
Analytical Methodologies for Identification and Quantification
The control of this compound is crucial, and various analytical methods have been developed for its separation and quantification in the bulk drug. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol is a composite representation based on published methods for the analysis of Gefitinib and its process-related impurities.[8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a standard solution of Gefitinib and its impurities (including impurity 5) at a concentration of approximately 1.0 µg/mL in the mobile phase.
-
Sample Solution: Prepare a solution of the Gefitinib bulk drug at a concentration of 100 µg/mL in the mobile phase.
4. Method Validation Parameters:
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.012 - 0.033 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg/mL |
| Linearity (Correlation Coefficient, r²) | 0.9991 - 0.9994 |
| Accuracy (Recovery) | 95.99 - 100.55% |
| Precision (%RSD) | < 3% |
5. System Suitability:
-
Inject a solution containing 1.0% of impurities in Gefitinib (100 µg/mL).
-
Evaluate parameters such as retention time, relative retention time, tailing factor, and theoretical plates to ensure the system is performing correctly.[9]
The workflow for the analytical characterization of this compound is outlined in the diagram below.
Caption: Workflow for the analytical characterization of this compound.
Relevance to EGFR Signaling Pathway
Gefitinib is an inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway that regulates cell proliferation and survival.[10] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small cell lung cancer (NSCLC).[9] While the direct biological activity of this compound is not extensively documented, its structural similarity to intermediates in the synthesis of a potent EGFR inhibitor warrants careful control. The pathway targeted by the parent drug, Gefitinib, is illustrated below.
Caption: EGFR signaling pathway inhibited by Gefitinib.
Conclusion
This compound (CAS 199327-61-2) is a critical chemical entity in the manufacturing of Gefitinib. A thorough understanding of its properties, synthesis, and analytical control is paramount for drug development professionals. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.
References
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Gefitinib EP Impurity A | CAS No- 199327-61-2 | Simson Pharma Limited [simsonpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
An In-depth Technical Guide to the Synthesis Pathway of Gefitinib Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Gefitinib impurity 5, a known process-related impurity and key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Understanding the formation of this impurity is critical for the development of robust and well-controlled manufacturing processes for Gefitinib.
Chemical Identity of this compound
This compound is chemically identified as 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one .[1] Its structure is characterized by a quinazolinone core, a methoxy (B1213986) group at the 7-position, and a morpholinopropoxy side chain at the 6-position.
| Property | Value |
| CAS Number | 199327-61-2[1] |
| Molecular Formula | C₁₆H₂₁N₃O₄[1] |
| Molecular Weight | 319.36 g/mol [1] |
| Appearance | White to off-white solid[1] |
Synthesis Pathway
The primary route for the formation of this compound involves the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with an appropriate morpholinopropylating agent. This reaction is a key step in some reported synthetic routes for Gefitinib itself, making this impurity a critical intermediate to monitor and control.
Below is a diagram illustrating the synthesis pathway of this compound.
References
The Genesis of a Process-Related Impurity: A Technical Guide to the Origin of Gefitinib Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the origin of Gefitinib impurity 5, a critical process-related impurity encountered during the synthesis of the targeted anticancer agent, Gefitinib. Understanding the formation pathways of such impurities is paramount for the development of robust and well-controlled manufacturing processes that ensure the final drug product's purity, safety, and efficacy.
Executive Summary
This compound, chemically identified as 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone , is a known process-related impurity in the synthesis of Gefitinib. This guide reveals that the primary origin of this impurity is its role as a key intermediate in several common synthetic routes. Its presence in the final active pharmaceutical ingredient (API) is predominantly due to the incomplete reaction of this intermediate during the final condensation step with 3-chloro-4-fluoroaniline (B193440). A secondary, though less prominent, potential pathway for its formation is the hydrolysis of the chlorinated intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, under certain process conditions. Control of reaction parameters such as temperature, reaction time, and stoichiometry in the final synthetic step is crucial to minimize the level of this impurity.
Identification and Structure of this compound
This compound is listed in the European Pharmacopoeia (EP) as Gefitinib Impurity A.[1][][3] Its chemical structure and nomenclature are as follows:
| Identifier | Value |
| IUPAC Name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone |
| CAS Number | 199327-61-2[1][] |
| Molecular Formula | C₁₆H₂₁N₃O₄[] |
| Molecular Weight | 319.36 g/mol [] |
Synthetic Pathways of Gefitinib and the Role of Impurity 5 as a Key Intermediate
Several synthetic routes for Gefitinib have been reported, many of which utilize 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone as a pivotal intermediate.[4][5] The general synthetic strategy involves the construction of the quinazolinone core, followed by the introduction of the morpholinopropoxy side chain, and finally, the coupling with 3-chloro-4-fluoroaniline.
The following diagram illustrates a common synthetic pathway where this compound (Intermediate II) is a key precursor to the final product.
Origin of this compound in the Final Drug Substance
The presence of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone in the final Gefitinib product can be attributed to two primary mechanisms:
Incomplete Reaction of the Key Intermediate
The most significant source of this compound is the incomplete conversion of this intermediate during the final condensation step with 3-chloro-4-fluoroaniline.[4] Several factors can contribute to an incomplete reaction:
-
Sub-optimal Reaction Kinetics: Insufficient reaction time or temperature can lead to a portion of the intermediate remaining unreacted.
-
Stoichiometric Imbalance: An inadequate amount of 3-chloro-4-fluoroaniline relative to the intermediate will result in unreacted starting material.
-
Impurities in Reactants or Solvents: The presence of impurities in the reactants or solvents can inhibit the reaction.
-
Mixing Issues: In large-scale production, inefficient mixing can lead to localized areas of lower reactant concentration, resulting in an incomplete reaction.
Hydrolysis of the Chloro-Intermediate
A secondary pathway for the formation of this compound is the hydrolysis of the chlorinated intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline. This can occur if water is present during the final condensation step or during work-up procedures. The chloro group at the 4-position of the quinazoline (B50416) ring is susceptible to nucleophilic attack by water, leading to the formation of the corresponding quinazolinone.
The following diagram illustrates the formation pathways of this compound.
Quantitative Data
While specific quantitative data on the levels of impurity 5 can vary significantly depending on the exact synthetic process and controls in place, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide thresholds for reporting and identification of impurities in new drug substances.[6][7] For a drug with a maximum daily dose of over 2g, the reporting threshold is 0.05%.[7] Process optimization studies aim to keep known impurities, such as impurity 5, well below this limit.
One study on the validation of an HPLC method for Gefitinib and its process-related impurities reported the limit of detection (LOD) and limit of quantification (LOQ) for several impurities.[4] Although not explicitly for impurity 5 in a final product analysis, the data highlights the sensitivity of analytical methods used for impurity profiling.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.012–0.033 |
| Limit of Quantification (LOQ) | 0.04–0.10 |
| Table adapted from Chandrashekara et al. (2014).[4] |
Experimental Protocols
Synthesis of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone (this compound)
This protocol is adapted from a reported synthesis of Gefitinib.[8]
Materials:
-
4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol
-
Potassium carbonate (K₂CO₃)
-
4-(3-chloropropyl)morpholine
-
Dimethylformamide (DMF)
Procedure:
-
A solution of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (27.8 g, 87 mmol) and potassium carbonate (24.1 g, 175 mmol) in DMF (500 mL) is stirred at 40 °C for 20 minutes.
-
4-(3-chloropropyl)morpholine is added to the mixture.
-
The reaction mixture is heated to 80 °C for 12 hours under an Argon atmosphere.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the reaction mixture is poured into an ice/water mixture and extracted with ethyl acetate (B1210297) (4 x 150 mL).
-
The combined organic layers are dried and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.
Analytical Method for Quantification of Gefitinib and Its Impurities by HPLC
This protocol is based on a validated stability-indicating HPLC method.[4][6]
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm[9]
-
Column Temperature: 30 °C
Sample Preparation:
-
Standard solutions of Gefitinib and its impurities are prepared by dissolving known amounts in the mobile phase.
-
For the analysis of a bulk drug sample, a solution of known concentration (e.g., 1000 µg/mL) is prepared in the mobile phase.[6]
Validation Parameters:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]
The following diagram illustrates a general experimental workflow for the analysis of Gefitinib impurities.
Conclusion
The origin of this compound is intrinsically linked to its role as a key intermediate in the synthesis of the active pharmaceutical ingredient. Its presence in the final product is primarily a result of an incomplete final condensation reaction. A thorough understanding of the reaction kinetics and the implementation of stringent in-process controls are essential to minimize the levels of this and other process-related impurities. The use of validated, high-sensitivity analytical methods is critical for the accurate monitoring and control of the impurity profile of Gefitinib, ensuring a safe and effective therapeutic agent.
References
- 1. 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ukm.my [ukm.my]
- 6. scitechnol.com [scitechnol.com]
- 7. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Gefitinib Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Gefitinib (B1684475) Impurity 5, a critical process-related impurity in the manufacturing of the anti-cancer drug Gefitinib. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the relevant biological context of its parent compound, Gefitinib.
Core Data Presentation
Gefitinib Impurity 5, officially designated as Gefitinib Impurity A in the European Pharmacopoeia (EP) and Gefitinib Related Compound A in the United States Pharmacopeia (USP), is a key substance for quality control in the production of Gefitinib.[1][2] Its consistent monitoring is crucial for ensuring the safety and efficacy of the final drug product.
| Identifier | Value | Reference |
| Chemical Name | 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one | [2] |
| Synonyms | Gefitinib EP Impurity A, Gefitinib USP Related Compound A | [1][2] |
| CAS Number | 199327-61-2 | [1] |
| Molecular Formula | C₁₆H₂₁N₃O₄ | [1][2] |
| Molecular Weight | 319.36 g/mol | [1][2] |
Experimental Protocols
The accurate quantification of this compound is paramount. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed below, based on established analytical procedures for Gefitinib and its related substances.[3][4][5]
Objective: To separate and quantify this compound in a bulk sample of Gefitinib.
1. Materials and Reagents:
-
Gefitinib reference standard
-
This compound reference standard
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm i.d.; 5 µm particle size)[3][4][5]
-
Mobile Phase: A mixture of 130 mM ammonium acetate buffer (pH adjusted to 5.0 with orthophosphoric acid) and acetonitrile in a 63:37 (v/v) ratio.[3][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Photodiode Array (PDA) detector set at a wavelength of 248 nm.[6]
-
Injection Volume: 10 µL[6]
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 130 mM solution. Adjust the pH to 5.0 using orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve the Gefitinib and this compound reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).
-
Spiked Sample Solution: Prepare a solution of the Gefitinib bulk drug in the mobile phase (e.g., 2000 µg/mL).[4] Spike this solution with a known concentration of the this compound standard solution to a level relevant for impurity profiling (e.g., 0.15% w/w).[7]
4. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of the impurity peak from the main Gefitinib peak and any other process-related impurities. Forced degradation studies can further confirm peak purity.[4]
-
Linearity: Assessed by analyzing a series of dilutions of the impurity standard over a concentration range (e.g., 0.1 to 2.0 µg/mL).[5]
-
Accuracy: Determined by the recovery of a known amount of the impurity spiked into the bulk drug sample at different concentration levels.[5]
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different equipment).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
Mandatory Visualizations
The following diagrams illustrate the biological context of Gefitinib's mechanism of action and a typical analytical workflow for impurity determination.
Caption: Gefitinib inhibits the EGFR signaling pathway.
Caption: Workflow for pharmaceutical impurity analysis.
References
- 1. Gefitinib Related Compound A Reference Standard CAS 199327-61-2 [sigmaaldrich.com]
- 2. Gefitinib EP Impurity A (Gefitinib USP Related Compound A) [cymitquimica.com]
- 3. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scitechnol.com [scitechnol.com]
An In-depth Technical Guide on the Origin of Gefitinib Impurity 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Gefitinib impurity 5 (also known as Gefitinib Impurity A), a critical compound in the manufacturing and quality control of the anti-cancer drug Gefitinib. This document outlines the primary pathway for its presence in the final drug substance, explores potential degradation pathways, and provides detailed experimental protocols for its analysis.
Executive Summary
This compound, identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (CAS No. 199327-61-2), is a well-characterized process-related impurity in the synthesis of Gefitinib. Its primary origin is as a key intermediate in the final step of several common synthetic routes. While Gefitinib is known to degrade under stress conditions, particularly acid and base hydrolysis, the formation of impurity 5 as a degradation product is not definitively established in the current scientific literature. Therefore, its presence in the final drug product is most likely attributable to incomplete reaction or inadequate purification during manufacturing.
Chemical Structures
| Compound | Structure |
| Gefitinib |
|
| This compound |
|
| Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | Chemical Name: 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one |
| CAS No: 184475-35-2 | CAS No: 199327-61-2 |
| Molecular Formula: C₂₂H₂₄ClFN₄O₃ | Molecular Formula: C₁₆H₂₁N₃O₄ |
| Molecular Weight: 446.90 g/mol | Molecular Weight: 319.36 g/mol |
Pathways to the Formation of this compound
Primary Pathway: Process-Related Impurity
This compound is a crucial intermediate in the synthesis of Gefitinib. The final step in many synthetic routes involves the condensation of impurity 5 with 3-chloro-4-fluoroaniline.
The presence of this impurity in the final Gefitinib active pharmaceutical ingredient (API) is typically due to:
-
Incomplete Reaction: The condensation reaction not proceeding to completion.
-
Inadequate Purification: Failure to remove the unreacted intermediate during the purification of the final product.
Potential Degradation Pathway: Hydrolysis
Gefitinib has been shown to be susceptible to degradation under hydrolytic conditions (acidic and basic). A plausible, though not definitively proven, degradation pathway for the formation of this compound is the hydrolysis of the C4-N bond of the quinazoline (B50416) ring.
Forced degradation studies have demonstrated that Gefitinib degrades significantly under acidic and basic stress, but the specific identification of impurity 5 as a resultant degradant is not consistently reported in the literature. Some studies have observed a "prominent degradant" under these conditions without confirming its identity as impurity 5. Conversely, at least one study reported no change in purity under acidic and basic conditions, suggesting that the reaction conditions are critical to the degradation profile.
Quantitative Data from Forced Degradation Studies
The following table summarizes findings from forced degradation studies on Gefitinib. It is important to note that while degradation is observed, the explicit quantification of this compound as a degradation product is generally absent in the reviewed literature.
| Stress Condition | Reagents and Conditions | % Degradation of Gefitinib | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 5N HCl at 80°C for 1 hour | Significant degradation | Unspecified degradants | |
| Base Hydrolysis | 5N NaOH at 80°C for 1 hour | Significant degradation | Unspecified degradants | |
| Oxidative | 5% H₂O₂ at 80°C for 1 hour | Sensitive, three degradants observed | N-Oxide of Gefitinib | |
| Thermal | Heating at 80°C for 8 hours | No degradation observed | - | |
| Photolytic | 1.2 million lux hours and 200 watt hours/square meter | No degradation observed | - |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a composite based on methodologies described in the literature.
Objective: To investigate the stability of Gefitinib under various stress conditions.
Materials:
-
Gefitinib API
-
Hydrochloric Acid (5N and 1N)
-
Sodium Hydroxide (5N and 1N)
-
Hydrogen Peroxide (5% and 30%)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Buffer salts (e.g., ammonium (B1175870) acetate)
-
HPLC system with a PDA or UV detector and a C18 or C8 column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5N HCl.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the solution and neutralize it with an appropriate volume of 5N NaOH.
-
Dilute to a final concentration with mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5N NaOH.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the solution and neutralize it with an appropriate volume of 5N HCl.
-
Dilute to a final concentration with mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.
-
Keep the solution
-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification, characterization, and quantification of process-related impurities of Gefitinib (B1684475). Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for the safety and efficacy of the final drug product. This document details the common impurities, the analytical methodologies for their detection, and the underlying signaling pathways affected by the drug.
Introduction to Gefitinib and the Imperative of Impurity Profiling
Gefitinib is a targeted anti-cancer agent used primarily in the treatment of non-small cell lung cancer (NSCLC).[1][2] It functions as a tyrosine kinase inhibitor by selectively targeting the epidermal growth factor receptor (EGFR), a key protein in cell proliferation and survival signaling pathways.[1][3] The synthesis of a complex molecule like Gefitinib is a multi-step process, and at each stage, there is a potential for the formation of impurities. These can include unreacted starting materials, intermediates, by-products, and degradation products.[4][5] Regulatory bodies like the U.S. FDA mandate that any impurity present at a level greater than 0.1% must be identified and quantified using validated analytical methods to ensure the safety and quality of the drug.[4]
Gefitinib Synthesis and Associated Impurities
The synthesis of Gefitinib can be achieved through various routes, often starting from materials like isovanillin (B20041) or 6,7-dimethoxy quinazolin-4-one.[4] A common synthetic pathway involves the construction of the quinazoline (B50416) core, followed by the addition of the morpholinopropoxy side chain and final condensation with 3-chloro-4-fluoroaniline.[4][6]
Several process-related impurities have been identified, arising from different stages of the synthesis. These include:
-
Starting Material Carryover: Residuals of initial reactants.
-
Intermediate Impurities: Unreacted intermediates from preceding steps.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Formed during manufacturing or storage under stress conditions like oxidation, hydrolysis, or photolysis.[7][8][9]
A list of some known Gefitinib impurities is provided below:
| Impurity Name | Molecular Formula | Molecular Weight | Reference |
| O-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | 432.88 | [10] |
| Gefitinib N-Oxide | C₂₂H₂₃ClFN₄O₄ | 447.89 | [8][11] |
| O-Desmorpholinopropyl Gefitinib | C₁₅H₁₁ClFN₃O₂ | 319.72 | [12] |
| N-(3-Morpholinopropyl) Gefitinib | C₂₉H₃₇ClFN₅O₄ | 574.09 | [13] |
| Gefitinib 3,4-Difluoro Impurity | C₂₂H₂₄F₂N₄O₃ | 430.46 | [11] |
| N-(3-Chloro-4-fluorophenyl)-7-methoxy-5-(3-morpholinopropoxy)quinazolin-4-amine | C₂₂H₂₄ClFN₄O₃ | 446.91 | [14] |
| Gefitinib Nitroso Impurity | C₂₂H₂₃ClFN₅O₄ | 475.91 | [12] |
| Gefitinib 4-Desfluoro Hydrochloride Impurity | C₂₂H₂₆Cl₂N₄O₃ | 465.37 | [12] |
Experimental Protocols for Impurity Identification
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive identification and quantification of Gefitinib impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for separating Gefitinib from its impurities.
Typical Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[4][7][15]
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size).[4][7][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) is commonly used.[4][15][16] A typical ratio is 63:37 (v/v) of buffer to acetonitrile.[4][15][16]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30°C.[18]
-
Injection Volume: 10 µL.[18]
-
Sample Preparation: The Gefitinib sample is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration (e.g., 1 mg/mL).[18]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification of unknown impurities by providing mass information.
Typical Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole mass spectrometer.[7]
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.[7]
-
Mass Analysis: Full scan mode is used to detect all ions, and product ion scans (MS/MS) are used to elucidate the structure of the impurities.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.[7][9]
Experimental Protocol:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 40-80°C).[6][8][17]
-
Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH or 2N NaOH) at an elevated temperature (e.g., 60-80°C).[8][17][19]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3-5% hydrogen peroxide) at an elevated temperature.[8][17] Gefitinib has been found to be particularly sensitive to oxidation.[7]
-
Thermal Degradation: The drug substance is subjected to high temperatures.[9][19]
-
Photolytic Degradation: The drug is exposed to UV light (e.g., 254 nm).[8][9]
The stressed samples are then analyzed by HPLC or LC-MS to identify and quantify the resulting degradants.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated RP-HPLC method for the analysis of Gefitinib and its process-related impurities.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [2][4][15]
| Compound | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Gefitinib | 0.999 | 0.012-0.033 | 0.04-0.10 |
| Process-Related Impurities | 0.9991–0.9994 | 0.012-0.033 | 0.04-0.10 |
Table 2: Accuracy (Recovery %) [2][4][15]
| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Gefitinib | 98.26–99.90 | 0.30–1.35 |
| Process-Related Impurities | 95.99–100.55 | 0.26–2.59 |
Gefitinib Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[3] EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[3] This phosphorylation event triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks this autophosphorylation, thereby inhibiting the activation of these downstream pathways and leading to reduced cancer cell proliferation and apoptosis.[3]
Visualizations
Gefitinib Synthesis and Impurity Formation
Caption: Simplified Gefitinib synthesis showing potential impurity entry points.
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and quantification of Gefitinib impurities.
EGFR Signaling Pathway and Gefitinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
The rigorous identification and control of process-related impurities are fundamental to ensuring the quality, safety, and efficacy of Gefitinib. A combination of advanced analytical techniques, including RP-HPLC and LC-MS, coupled with forced degradation studies, allows for the comprehensive characterization of the impurity profile. Validated analytical methods with high precision and accuracy are essential for the reliable quantification of these impurities, ensuring that the final drug product meets stringent regulatory standards. Understanding the synthesis and degradation pathways of Gefitinib is crucial for developing robust manufacturing processes that minimize impurity formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 10. Gefitinib Archives - Analytica Chemie [analyticachemie.in]
- 11. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. rjptonline.org [rjptonline.org]
- 18. benchchem.com [benchchem.com]
- 19. ijpcbs.com [ijpcbs.com]
Characterization of Gefitinib Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Gefitinib's degradation products. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality. This document details the identification of its principal degradation products, the experimental protocols for forced degradation studies, and the analytical methodologies for their characterization.
Introduction to Gefitinib Stability
Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. Forced degradation studies are essential to identify potential degradants that may arise during manufacturing, storage, and administration. These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.
Identified Degradation Products of Gefitinib
Forced degradation studies have revealed several degradation products of Gefitinib. The most significant and well-characterized degradants are formed under acidic and oxidative conditions.
Structure and Characterization
Three novel degradation products have been isolated and structurally elucidated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)[1][2].
-
GFT-DP1 (Acid Degradation Product):
-
GFT-DP2 (Oxidative Degradation Product):
-
GFT-DP3 (Oxidative Degradation Product):
Another significant degradation product identified, particularly under oxidative stress, is Gefitinib N-oxide [3].
Quantitative Analysis of Degradation
The extent of Gefitinib degradation varies depending on the stressor and the conditions applied. The following tables summarize the quantitative data on the degradation of Gefitinib under different forced degradation conditions.
Table 1: Summary of Gefitinib Degradation under Various Stress Conditions
| Stress Condition | Reagent and Conditions | % Degradation of Gefitinib | Retention Time of Degradation Product(s) (min) | Reference |
| Acidic Degradation | 0.1 N HCl | 3.27% | 3.850 | |
| Alkaline Degradation | 0.1 N NaOH | 1.83% | 3.857 | [4] |
| Oxidative Degradation | 3% H₂O₂ | 5.24% | 3.838 | [4] |
| Thermal Degradation | Not specified | Not significant | - | [2] |
| Photolytic Degradation | Not specified | Not significant | - | [1][2] |
Note: The percentage of degradation refers to the parent drug, Gefitinib. Quantitative data for the individual yield of each degradation product is not consistently reported across studies.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of Gefitinib degradation products.
Forced Degradation Studies
Forced degradation studies are performed to generate the degradation products under controlled stress conditions.
Objective: To produce a sufficient amount of degradation products for identification and to assess the stability-indicating nature of the analytical method.
General Procedure:
-
Prepare a stock solution of Gefitinib in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Subject the stock solution to various stress conditions as detailed below.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the stressed samples to a suitable concentration for analysis.
Stress Conditions:
-
Acidic Hydrolysis: Treat the Gefitinib solution with 5N HCl and heat at 80°C for 1 hour[5]. Alternatively, use 0.1 N HCl at 40°C for 24 hours[6].
-
Alkaline Hydrolysis: Treat the Gefitinib solution with 5N NaOH and heat at 80°C for 1 hour[5]. Alternatively, use 0.1 N NaOH at 40°C for 24 hours[6].
-
Oxidative Degradation: Treat the Gefitinib solution with 5% H₂O₂ and heat at 80°C for 1 hour[5]. Alternatively, use 3% v/v H₂O₂ at 40°C for 24 hours[6].
-
Thermal Degradation: Expose a solid sample of Gefitinib to dry heat at a specified temperature (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the Gefitinib solution to UV light (e.g., ≥200 Wh/m²) in a photostability chamber for a defined period[6].
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating Gefitinib from its degradation products.
Table 2: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Retention Time of Gefitinib | 4.179 min |
| Reference | [4] |
Structural Elucidation: LC-MS/MS and NMR
For the definitive identification of degradation products, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) is employed.
-
LC-MS/MS: This technique is used to determine the molecular weight of the degradation products and to obtain fragmentation patterns that aid in structural elucidation. An ESI-QTOF-MS system can be used for this purpose[7].
-
NMR: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed on isolated degradation products to confirm their exact chemical structure[1][2].
Visualizations
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Caption: Gefitinib inhibits the EGFR signaling pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the typical workflow for conducting forced degradation studies of Gefitinib.
Caption: Workflow for Gefitinib forced degradation studies.
Conclusion
This technical guide has summarized the current knowledge on the degradation products of Gefitinib. The identification of key degradants under various stress conditions, supported by robust analytical methodologies, is critical for the development of stable and safe pharmaceutical formulations of Gefitinib. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research focusing on the quantification of individual degradation products and their potential pharmacological or toxicological effects is recommended.
References
An In-depth Technical Guide to the Spectral Data and Characterization of Gefitinib Impurity 5
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the identification and characterization of Gefitinib (B1684475) impurity 5. The document is intended for researchers, scientists, and drug development professionals working on the analysis of Gefitinib and its related substances.
Introduction to Gefitinib and its Impurities
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer.[1] The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Therefore, the identification, quantification, and control of these impurities are critical aspects of drug development and manufacturing. Gefitinib impurity 5 is a process-related impurity that may arise during the synthesis of Gefitinib.
Identification of this compound
This compound is chemically identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one.[2][3] Key identification parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one | [2][3] |
| CAS Number | 199327-61-2 | [2][3] |
| Molecular Formula | C16H21N3O4 | [2][3] |
| Molecular Weight | 319.36 g/mol | [2][3] |
Spectral Data of this compound
The following tables summarize the spectral data for this compound. It is important to note that publicly available, detailed raw spectral data for this specific impurity is limited. The data presented here is representative and compiled from typical values for similar functional groups and structural motifs. For definitive identification, it is recommended to acquire and analyze a certified reference standard.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)
While a Certificate of Analysis for this compound mentions that the 1H NMR spectrum is "Consistent with structure," specific chemical shift data is not publicly available.[2] The following table provides an illustrative representation of the expected 1H and 13C NMR spectral data based on the known chemical structure.
Table 1: Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-2 |
| ~7.5 | s | 1H | H-5 |
| ~7.1 | s | 1H | H-8 |
| ~4.2 | t | 2H | -O-CH2- |
| ~4.0 | s | 3H | -OCH3 |
| ~3.7 | t | 4H | Morpholine -CH2-O- |
| ~2.5 | t | 4H | Morpholine -CH2-N- |
| ~2.6 | t | 2H | -N-CH2- |
| ~2.1 | m | 2H | -CH2-CH2-CH2- |
Table 2: Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C-4) |
| ~155 | C-7 |
| ~150 | C-8a |
| ~145 | C-6 |
| ~140 | C-2 |
| ~115 | C-5 |
| ~110 | C-4a |
| ~105 | C-8 |
| ~68 | -O-CH2- |
| ~67 | Morpholine -CH2-O- |
| ~56 | -OCH3 |
| ~54 | Morpholine -CH2-N- |
| ~53 | -N-CH2- |
| ~26 | -CH2-CH2-CH2- |
3.2. Mass Spectrometry (MS) Data (Illustrative)
Mass spectrometry is a crucial technique for confirming the molecular weight of impurities. The expected mass spectrum for this compound would show a prominent peak corresponding to its molecular ion.
Table 3: Illustrative Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 320.16 | [M+H]⁺ |
| 342.14 | [M+Na]⁺ |
3.3. Infrared (IR) Spectroscopy Data (Illustrative)
Infrared spectroscopy provides information about the functional groups present in a molecule.
Table 4: Illustrative Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (amide) |
| ~2950 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1620 | C=N stretch |
| ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
| ~1100 | C-N stretch |
Experimental Protocols for Impurity Characterization
The characterization and quantification of Gefitinib and its impurities are typically performed using a combination of chromatographic and spectroscopic techniques.
4.1. High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reverse-phase HPLC method is essential for the separation and quantification of Gefitinib and its process-related impurities.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.[4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection: UV detection at a wavelength of approximately 250-332 nm.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[6]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Ionization Mode: Positive ion electrospray ionization is typically used to generate protonated molecular ions [M+H]⁺.[6]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used for mass determination.
-
Data Analysis: The mass spectra of the eluted peaks are analyzed to determine the molecular weights of the impurities.
4.3. Spectroscopic Analysis (NMR, IR)
-
Sample Preparation: For NMR and IR analysis, the impurity needs to be isolated and purified, often by preparative HPLC.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The chemical shifts, coupling constants, and integration values are used to elucidate the chemical structure.
-
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[7][8][9]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Impurity Identification
The following diagram illustrates a general workflow for the identification and characterization of impurities in a drug substance like Gefitinib.
Caption: General experimental workflow for impurity identification and characterization.
References
- 1. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of Gefitinib Impurity 5: A Technical Overview and Proposed Research Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Gefitinib (B1684475) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), functioning as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide focuses on a significant process-related impurity, Gefitinib Impurity 5, also identified as Gefitinib EP Impurity A. While direct biological activity data for this specific impurity is not extensively available in public literature, this document aims to provide a comprehensive overview of its chemical identity, the biological context derived from its parent compound and core chemical scaffold, and a proposed framework for its biological characterization.
Identification and Chemical Structure of this compound
This compound is chemically known as 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one , with the Chemical Abstracts Service (CAS) number 199327-61-2 . It is recognized by the European Pharmacopoeia as "Gefitinib Impurity A".[1][2][3]
Structurally, this impurity shares the quinazoline (B50416) core and the morpholinopropoxy side chain with the parent Gefitinib molecule. However, it critically lacks the N-(3-chloro-4-fluorophenyl) group, which is essential for the high-affinity interaction of Gefitinib with the ATP-binding pocket of the EGFR kinase domain.
| Feature | Gefitinib | This compound |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine | 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one |
| CAS Number | 184475-35-2 | 199327-61-2 |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₁₆H₂₁N₃O₄ |
| Core Scaffold | Quinazoline | Quinazolin-4(3H)-one |
| Key Pharmacophore | N-(3-chloro-4-fluorophenyl)anilino group | Absent |
| Side Chain | 7-methoxy-6-[3-(morpholin-4-yl)propoxy] | 7-methoxy-6-[3-(morpholin-4-yl)propoxy] |
Biological Context: The Parent Compound - Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] EGFR is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, including NSCLC, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Gefitinib competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting receptor autophosphorylation and downstream signaling. This blockade of the Ras signal transduction cascade can induce apoptosis (programmed cell death) in cancer cells.[4]
Potential Biological Activity of the Quinazolin-4(3H)-one Scaffold
While specific data on this compound is lacking, its core structure, quinazolin-4(3H)-one, is a well-known scaffold in medicinal chemistry with a broad range of biological activities. Numerous derivatives of this scaffold have been investigated and developed as therapeutic agents, particularly in oncology.
Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5][6] The mechanisms of action for these compounds can be diverse, including but not limited to:
-
Kinase Inhibition: Some derivatives have been shown to inhibit other kinases besides EGFR, such as VEGFR or Aurora Kinase A.[5][7]
-
Tubulin Polymerization Inhibition: Certain quinazolinones act as tumor-vascular disrupting agents by interfering with tubulin polymerization.[8]
-
USP7 Inhibition: Novel quinazolin-4(3H)-one derivatives have been identified as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a target in cancer therapy.[9]
Given its structural similarity to these biologically active molecules, it is plausible that this compound may possess some level of cytotoxic or other biological activity, although likely at a much lower potency than Gefitinib due to the absence of the key EGFR-binding moiety. Its presence in the final drug product, therefore, warrants a thorough biological characterization to ensure it does not contribute to the overall toxicity or side-effect profile of Gefitinib.
Proposed Experimental Framework for Biological Characterization
To address the gap in knowledge regarding the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a proposed strategy for its comprehensive in vitro evaluation.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the workflow.
4.1.1. Biochemical EGFR Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound against the EGFR tyrosine kinase.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.
-
Recombinant human EGFR kinase domain is incubated with a biotinylated poly-GT peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations (e.g., from 1 nM to 100 µM). Gefitinib is used as a positive control.
-
The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the level of substrate phosphorylation.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
4.1.2. Cell Viability and Cytotoxicity Assay
-
Objective: To assess the effect of this compound on the viability of NSCLC cell lines with different EGFR statuses.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
NSCLC cell lines (e.g., A549 - EGFR wild-type; HCC827 - EGFR mutant, Gefitinib-sensitive; H1975 - EGFR T790M mutant, Gefitinib-resistant) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Gefitinib is used as a positive control, and DMSO as a vehicle control.
-
After the incubation period, MTT reagent is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and IC₅₀ values are determined.
-
4.1.3. Western Blot for EGFR Pathway Modulation
-
Objective: To determine if this compound can inhibit EGFR phosphorylation and downstream signaling in intact cells.
-
Methodology:
-
HCC827 cells are serum-starved and then treated with various concentrations of this compound for 2 hours.
-
Cells are then stimulated with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the effect of the impurity on protein phosphorylation.
-
Conclusion
This compound (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) is a known process-related impurity of the anticancer drug Gefitinib. While it lacks the critical anilino-quinazoline pharmacophore responsible for potent EGFR inhibition, its quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, associated with a range of biological activities. Currently, there is a significant lack of public data on the specific biological effects of this impurity. The proposed experimental framework provides a clear and robust strategy to characterize its potential for kinase inhibition, cytotoxicity, and modulation of cell signaling pathways. Such studies are imperative to fully understand the safety and quality profile of Gefitinib and to ensure that its impurities do not pose a risk to patients.
References
- 1. Gefitinib EP Impurity A | 199327-61-2 [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one [lgcstandards.com]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Gefitinib Impurity 5
Introduction
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the purity of Gefitinib is critical to its safety and efficacy. Regulatory bodies require that impurities in drug substances be identified and quantified using validated analytical methods. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Gefitinib Impurity 5.
This compound, chemically identified as 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one[1][2], is a known process-related impurity. The method described herein is designed for use by researchers, scientists, and drug development professionals for the routine quality control and stability testing of Gefitinib.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
Gefitinib Reference Standard (>99.5% purity)
-
This compound Reference Standard (>99.0% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (Analytical grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial, Analytical grade)
-
Hydrochloric Acid (37%, Analytical grade)
-
Sodium Hydroxide (Pellets, Analytical grade)
-
Hydrogen Peroxide (30%, Analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[3][4][5] |
| Mobile Phase | 10 mM Ammonium Acetate buffer (pH 6.5, adjusted with acetic acid) and Acetonitrile in a 63:37 (v/v) ratio[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 45 minutes[4] |
Preparation of Solutions
2.3.1. Mobile Phase Preparation
To prepare the 10 mM Ammonium Acetate buffer, dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter before use. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.
2.3.2. Standard Solution Preparation
-
Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Impurity 5 Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Spiked Standard Solution (for System Suitability and Specificity): Prepare a solution containing 100 µg/mL of Gefitinib and 0.15 µg/mL of Impurity 5 by diluting the respective stock solutions with the mobile phase.
2.3.3. Sample Solution Preparation
Accurately weigh about 25 mg of the Gefitinib sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Gefitinib API.[4][6][7][8]
-
Acid Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N HCl and reflux at 80°C for 1 hour.[4] Neutralize the solution with 5N NaOH and dilute with the mobile phase before injection.
-
Base Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N NaOH and reflux at 80°C for 1 hour.[4] Neutralize the solution with 5N HCl and dilute with the mobile phase before injection.
-
Oxidative Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5% H₂O₂ and keep at 80°C for 1 hour.[4] Dilute with the mobile phase before injection.
-
Thermal Degradation: Keep the solid Gefitinib API in an oven at 105°C for 24 hours. Prepare a sample solution as described in section 2.3.3.
-
Photolytic Degradation: Expose the Gefitinib API to UV light (254 nm) for 48 hours. Prepare a sample solution as described in section 2.3.3.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Gefitinib) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Gefitinib) | ≥ 2000 | > 5000 |
| Resolution (between Gefitinib and Impurity 5) | ≥ 2.0 | > 3.0 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Table 3: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Gefitinib | 50 - 1500 | > 0.999 |
| Impurity 5 | 0.05 - 2.0 | > 0.999 |
Table 4: Accuracy (Recovery)
| Analyte | Spiking Level | Mean Recovery (%) | %RSD |
| Impurity 5 | LOQ | 98.5 | 1.5 |
| 100% | 101.2 | 0.8 | |
| 150% | 99.8 | 1.1 |
Table 5: Precision
| Precision Type | Analyte | %RSD |
| Repeatability (n=6) | Impurity 5 | < 2.0% |
| Intermediate Precision (n=6) | Impurity 5 | < 2.5% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity 5 | 0.015 | 0.05 |
Workflow and Diagrams
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in bulk drug substance. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability monitoring of Gefitinib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
Application Notes and Protocols for UPLC-MS/MS Analysis of Gefitinib and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[2] The efficacy and safety of Gefitinib are dependent on its purity and the profile of its related substances. Therefore, a robust and sensitive analytical method is crucial for the quantification of Gefitinib and its impurities in bulk drug substances, pharmaceutical formulations, and biological matrices.
This document provides detailed application notes and protocols for the analysis of Gefitinib and its impurities using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and speed, making it ideal for the demanding requirements of pharmaceutical analysis.
Mechanism of Action: EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and inhibiting downstream signaling, thereby leading to a reduction in tumor cell proliferation and survival.[2][3]
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of Gefitinib and its metabolites from plasma samples.[4]
Materials:
-
Human plasma
-
Methanol (B129727) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Gefitinib-d6)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
UPLC-MS/MS Method for Quantification
The following is a general UPLC-MS/MS method that can be adapted for the analysis of Gefitinib and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental Workflow
The general workflow for the UPLC-MS/MS analysis of Gefitinib and its impurities involves several key steps from sample receipt to data analysis.
Caption: General workflow for UPLC-MS/MS analysis.
Quantitative Data
The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of Gefitinib and its major metabolites.
Table 1: Mass Spectrometry Parameters for Gefitinib and its Metabolites [5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Gefitinib | 447.2 | 128.1 | 40 | 35 |
| M523595 (O-desmethyl Gefitinib) | 433.1 | 128.1 | 40 | 35 |
| M605211 | 463.1 | 447.1 | 30 | 20 |
| M387783 | 403.1 | 128.1 | 40 | 35 |
| M537194 | 461.1 | 374.1 | 30 | 25 |
| Gefitinib-d6 (IS) | 453.2 | 128.1 | 40 | 35 |
Table 2: Method Validation Parameters for Gefitinib in Human Plasma [4][5]
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 0.5 ng/mL |
| Accuracy | 92.60% - 107.58% |
| Precision (Intra- & Inter-day) | < 15% RSD |
| Extraction Recovery | 86% - 105% |
Gefitinib and its Impurities
The identification and control of impurities are critical for ensuring the safety and efficacy of Gefitinib. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
Caption: Classification of Gefitinib impurities.
Table 3: Known Impurities of Gefitinib
| Impurity Name/Code | Type |
| O-Desmethyl Gefitinib (M523595) | Metabolite/Degradation |
| Gefitinib N-Oxide | Degradation |
| 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-quinazolin-6-ol | Process-Related |
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-morpholinoethoxy)quinazolin-4-amine | Process-Related |
| 6-(2-chloroethoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | Process-Related |
Note: This is not an exhaustive list. The impurity profile can vary depending on the synthetic route and storage conditions.
Conclusion
The UPLC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of Gefitinib and its impurities. The detailed protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and bioanalysis of this important anticancer drug. Adherence to these validated methods will ensure the generation of accurate and reliable data, contributing to the safety and efficacy of Gefitinib-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Stability-Indicating RP-HPLC Method for the Estimation of Gefitinib in Bulk and Pharmaceutical Dosage Forms
Application Note
Abstract
This application note details a validated stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of Gefitinib (B1684475) in bulk drug and pharmaceutical formulations. The method is proven to be simple, accurate, precise, and specific for the determination of Gefitinib in the presence of its degradation products formed under various stress conditions. The developed method is suitable for routine quality control and stability studies of Gefitinib.
Introduction
Gefitinib is an anticancer agent used in the treatment of certain types of breast, lung, and other cancers.[1] It functions as a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase, thereby blocking signal transduction pathways involved in cancer cell proliferation and survival.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ a stability-indicating analytical method that can distinguish the active pharmaceutical ingredient (API) from any potential degradation products. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for Gefitinib, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
Experimental
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a pump, UV detector, and an autosampler is required.[1][2] The chromatographic separation is achieved using a C18 column.[1][2][5]
| Parameter | Condition |
| HPLC System | Waters HPLC system with 2695 pump and 2996 photodiode array detector or equivalent[1] |
| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Phosphate buffer (pH 3.6) and Acetonitrile (55:45 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 248 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | 8 minutes[1] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Gefitinib reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase).[1]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.[1]
-
Sample Preparation (from Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gefitinib into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm filter.[1] Further dilute to obtain a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2][6] The drug was subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][7]
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[1]
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH and reflux for 2 hours at 65°C.[2]
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ for 2 hours.[2]
-
Thermal Degradation: Keep the drug solution at 65°C for 24 hours.[2]
-
Photolytic Degradation: Expose the drug solution to UV light (200 Watt hours/m²) in a photostability chamber for 7 days.[1]
After exposure, the stressed samples were neutralized (if necessary) and diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.
Results and Discussion
The developed HPLC method was validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ).[2][4]
The method demonstrated good linearity over the concentration range of 25-150 µg/mL with a correlation coefficient (r²) of 0.999.[1] The retention time for Gefitinib was found to be approximately 4.179 minutes.[1] The system suitability parameters, such as theoretical plates and tailing factor, were within the acceptable limits, indicating good column efficiency.[1]
The results of the forced degradation studies are summarized in the table below. The method was able to separate the peak of Gefitinib from the peaks of the degradation products, confirming its stability-indicating nature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic | 2N HCl | 30 min | 60°C | Significant Degradation Observed[6] |
| Alkaline | 1N NaOH | 2 hours | 65°C | Significant Degradation Observed[2][6] |
| Oxidative | 6% H₂O₂ | 2 hours | Room Temp | Degradation Observed[2] |
| Thermal | - | 24 hours | 65°C | Minimal Degradation[2] |
| Photolytic | UV light | 7 days | Room Temp | No Significant Degradation[8] |
Note: The exact percentage of degradation can vary based on the precise experimental conditions.
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of Gefitinib in bulk and pharmaceutical dosage forms has been successfully developed and validated. The method is specific, accurate, and precise, making it suitable for routine quality control analysis and stability studies of Gefitinib.
Experimental Workflow & Degradation Pathway
Caption: Experimental workflow for the development of a stability-indicating method.
Caption: Proposed degradation pathways of Gefitinib under stress conditions.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. scitechnol.com [scitechnol.com]
- 3. rjptonline.org [rjptonline.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gefitinib Impurity 5 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Gefitinib impurity 5 reference standards in analytical research and quality control. It includes information on potential suppliers, analytical methodologies, and relevant biological pathways.
This compound Reference Standard Suppliers
Obtaining a well-characterized reference standard is crucial for accurate analytical method development and validation. Several suppliers offer this compound. However, it is important to note that there are discrepancies in the reported CAS numbers for this impurity. Researchers should verify the identity and purity of the reference standard upon receipt.
| Supplier/Source | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Cleanchem | N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 909863-33-8 | C22H24ClFN4O3 | 446.9 |
| MedChemExpress | 4(3H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]- | 199327-61-2 | C16H21N3O4 | 319.36 |
| Daicel Pharma | Gefitinib EP Impurity B | 1603814-04-5 | C22H24ClFN4O3 | 446.91 |
| Simson Pharma | Gefitinib EP Impurity B | 1603814-04-5 | - | - |
| Pharmaffiliates | Gefitinib - Impurity A | 199327-61-2 | C16H21N3O4 | 319.36 |
Analytical Method for Gefitinib and its Impurities
The following protocol is a reverse-phase high-performance liquid chromatographic (RP-HPLC) method developed for the separation and quantification of Gefitinib and its process-related impurities. This method should be suitable for the analysis of this compound.[1][2]
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm i.d.; 5 µm particle size) |
| Mobile Phase | 130 mM Ammonium Acetate and Acetonitrile (B52724) (63:37, v/v), pH adjusted to 5.0 with Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Photodiode Array (PDA) at 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the test sample containing Gefitinib by dissolving it in the same solvent as the standard solution to achieve a target concentration.
Method Validation Summary
The following table summarizes the validation parameters for a similar HPLC method for Gefitinib and its process-related impurities.[1][2] These values can serve as a benchmark for the validation of the method for this compound.
| Parameter | Result |
| Linearity (Correlation Coefficient) | 0.9991–0.9994 |
| Limit of Detection (LOD) | 0.012–0.033 µg/mL |
| Limit of Quantification (LOQ) | 0.04–0.10 µg/mL |
| Accuracy (Recovery) | 95.99–100.55% |
| Precision (RSD) | < 3% |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using a reference standard.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[3][4] Understanding this pathway is crucial for researchers working with Gefitinib and its related compounds. The diagram below provides a simplified overview of the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4][5][6][7] Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ClinPGx [clinpgx.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Application Note and Protocol for the Quantification of Gefitinib Impurity A in Bulk Drug Substance
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of Gefitinib (B1684475) Impurity A (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) in bulk Gefitinib drug substance using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Gefitinib is an anilinoquinazoline (B1252766) derivative that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and it is used in the treatment of certain types of non-small cell lung cancer. The purity of the bulk drug substance is a critical quality attribute that can impact its safety and efficacy. During the synthesis of Gefitinib, several process-related impurities can be generated. One such potential impurity is 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one, designated here as Gefitinib Impurity A.
This application note describes a robust and validated RP-HPLC method for the separation and quantification of Gefitinib Impurity A from the active pharmaceutical ingredient (API), Gefitinib. The method is based on established analytical principles for the analysis of Gefitinib and its related substances.[1][2][3][4][5][6]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification of Gefitinib Impurity A.
Materials and Reagents
-
Gefitinib Bulk Drug Substance (for analysis)
-
Gefitinib Reference Standard
-
Gefitinib Impurity A (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonication bath
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of Gefitinib Impurity A.
| Parameter | Recommended Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | 10 mM Ammonium Acetate buffer: Acetonitrile (63:37, v/v), pH adjusted to 6.5 with glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 45 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Dissolve an appropriate amount of ammonium acetate in HPLC grade water to prepare a 10 mM solution.
-
Adjust the pH of the ammonium acetate buffer to 6.5 with glacial acetic acid.
-
Mix the buffer and acetonitrile in a 63:37 (v/v) ratio.
-
Degas the mobile phase by sonication or other suitable means before use.
2.4.2. Standard Solution Preparation
-
Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Gefitinib Impurity A Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib Impurity A reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a suitable dilution of the Gefitinib Impurity A standard stock solution with the mobile phase to a final concentration of approximately 1 µg/mL (or a concentration relevant to the specification limit of the impurity).
2.4.3. Sample Solution Preparation
-
Accurately weigh about 25 mg of the Gefitinib bulk drug substance and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following system suitability criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Gefitinib peak) | ≤ 2.0 |
| Theoretical Plates (for Gefitinib peak) | ≥ 2000 |
| % RSD of peak areas (n=6 injections of standard) | ≤ 2.0% |
| Resolution between Gefitinib and Impurity A | ≥ 2.0 |
Quantification of Gefitinib Impurity A
The amount of Gefitinib Impurity A in the bulk drug substance is calculated using the external standard method.
Calculation:
Where:
-
Area_Impurity_Sample is the peak area of Impurity A in the sample chromatogram.
-
Area_Impurity_Standard is the peak area of Impurity A in the standard chromatogram.
-
Conc_Standard is the concentration of Impurity A in the working standard solution (µg/mL).
-
Conc_Sample is the concentration of the Gefitinib bulk drug in the sample solution (µg/mL).
Method Validation Summary
The described analytical method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][3][4] The following tables summarize the validation data.
Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Gefitinib | 0.04 - 150 | > 0.999 |
| Gefitinib Impurities | 0.04 - 10 | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Gefitinib Impurities | 0.012 - 0.033 | 0.04 - 0.10 |
Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) | % RSD |
| Gefitinib Impurities | LOQ - 150% | 95.99 - 100.55 | < 3.0 |
Precision
| Precision Type | Analyte | % RSD |
| Repeatability (n=6) | Gefitinib Impurities | < 3.0 |
| Intermediate Precision | Gefitinib Impurities | < 3.0 |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the quantification of Gefitinib Impurity A.
Caption: Workflow for the quantification of Gefitinib Impurity A.
This application note provides a comprehensive protocol for the reliable quantification of Gefitinib Impurity A in bulk drug substance. The methodology is based on validated HPLC techniques and is suitable for use in a quality control environment.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS - ProQuest [proquest.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gefitinib and its Impurities
Introduction
Gefitinib (B1684475) is a targeted therapy used in the treatment of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Therefore, a robust and validated analytical method is crucial for the identification and quantification of these impurities in both the bulk drug and final dosage forms. This application note details a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Gefitinib and its process-related and degradation impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Materials and Methods
A sensitive and stability-indicating LC-ESI-Q-TOF/MS method has been established for the determination of Gefitinib and its process-related impurities.[4] The chromatographic separation is typically achieved on a C18 column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or an Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm particles).[5][6][7][8] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) in an isocratic or gradient elution mode.[7][9][10] Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 250-300 nm.[5][6][10]
Experimental Protocols
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0[7] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 260 nm[11] |
| Injection Volume | 10 µL |
| Run Time | 45 min[4] |
Standard and Sample Preparation
-
Standard Solution: A stock solution of Gefitinib (e.g., 1000 µg/mL) is prepared by dissolving a known amount in a suitable diluent.[10] Working standards are prepared by further dilution of the stock solution.
-
Impurity Stock Solution: Stock solutions of known impurities are prepared in a similar manner.
-
Sample Solution: For bulk drug analysis, a solution of known concentration (e.g., 1000 µg/mL) is prepared.[10] For formulations, a number of tablets are weighed, powdered, and a quantity equivalent to a single dose is dissolved in the diluent, followed by sonication and filtration.[12]
Method Validation Protocol
The developed analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3][13]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Protocol:
-
Acid Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[12] Neutralize the solution before injection.
-
Base Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.[12] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the Gefitinib stock solution with 5% H₂O₂ at 80°C for 1 hour.[4]
-
Thermal Degradation: Place the Gefitinib stock solution in an oven at 105°C for 6 hours.[12]
-
Photolytic Degradation: Expose the Gefitinib solution to UV light (254 nm) to assess for any degradation.[9]
The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between Gefitinib and any degradation products. Significant degradation is often observed under acidic and basic conditions.[5][6][11]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
Protocol:
-
Prepare a series of at least five concentrations of Gefitinib and its impurities spanning the expected range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), which should ideally be ≥ 0.998.[5][6]
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often determined by recovery studies.
Protocol:
-
Spike a placebo mixture with known amounts of Gefitinib and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[4]
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery. The recovery is expected to be within 98-102%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Protocol:
These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[14]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 2°C)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze the system suitability parameters to ensure they remain within the acceptable limits.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.21[12] |
| Theoretical Plates | ≥ 2000 | 3498[12] |
| %RSD of Peak Area | ≤ 2.0% | < 1.5%[1] |
Table 2: Linearity Data for Gefitinib and Impurities
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Gefitinib | 25 - 500[7] | 0.9994[8] |
| Impurity A | 0.1 - 2.0[7] | 0.9991[8] |
| Impurity B | 0.1 - 2.0[7] | 0.9993[8] |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level | % Recovery | %RSD |
| Gefitinib | 50% | 99.8% | 0.5% |
| 100% | 100.1% | 0.4% | |
| 150% | 99.5% | 0.6% | |
| Impurity A | LOQ | 98.5% | 1.2% |
| 100% | 101.2% | 0.9% | |
| 150% | 99.0% | 1.1% |
Table 4: Precision Data
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Gefitinib | 0.8% | 1.2% |
| Impurity A | 1.1% | 1.5% |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Gefitinib | 0.078[12] | 0.238[12] |
| Impurity A | 0.012[8] | 0.04[8] |
| Impurity B | 0.033[8] | 0.10[8] |
Visualization
Caption: Workflow for Analytical Method Validation of Gefitinib Impurities.
Caption: Simplified Signaling Pathway of Gefitinib Action.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Validation of Impurity Assay Methods to Meet ICH Accuracy and Specificity Expectations – Pharma Validations [pharmavalidations.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rjptonline.org [rjptonline.org]
- 5. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scitechnol.com [scitechnol.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
Application Note: A Robust LC-MS Method for the Identification of Unknown Gefitinib Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of unknown impurities and degradation products of Gefitinib. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This document provides a detailed protocol for forced degradation studies, chromatographic separation, and mass spectrometric analysis to facilitate the identification of potential impurities. The presented method is designed to be a valuable tool for quality control, stability testing, and formulation development in the pharmaceutical industry.
Introduction
Gefitinib is susceptible to degradation under various stress conditions, leading to the formation of impurities that can potentially impact its therapeutic effect and safety profile. Regulatory bodies worldwide mandate the identification and quantification of impurities in pharmaceutical products. Therefore, a reliable and sensitive analytical method is crucial for the comprehensive characterization of Gefitinib and its related substances. This application note describes a stability-indicating LC-MS method capable of separating Gefitinib from its potential process-related and degradation impurities. The method utilizes forced degradation studies to generate potential impurities, followed by their separation using reverse-phase liquid chromatography and identification using high-resolution mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Gefitinib reference standard (>99.5% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate (B1210297), formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (analytical grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products under various stress conditions.[1][2][3]
-
Acidic Hydrolysis: Dissolve Gefitinib in 0.1 N HCl and heat at 80°C for 2 hours.[4]
-
Alkaline Hydrolysis: Dissolve Gefitinib in 0.1 N NaOH and heat at 80°C for 2 hours.[4]
-
Oxidative Degradation: Treat Gefitinib solution with 3% hydrogen peroxide at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose solid Gefitinib to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Gefitinib to UV light (254 nm) for 24 hours.
Neutralize the acidic and alkaline samples before injection.
Chromatographic Conditions
A robust chromatographic method is essential for the separation of Gefitinib from its impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PDA Detection | 254 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Mass Spectrometry Conditions
Mass spectrometry is employed for the identification and structural elucidation of the separated impurities.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 100-1000 |
| MS/MS Fragmentation | Collision-induced dissociation (CID) with varying collision energies |
Data Presentation
The following table summarizes the potential impurities of Gefitinib that may be observed, along with their molecular weights and mass-to-charge ratios.
Table 2: Potential Gefitinib Impurities and Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 447.15 |
| Impurity 1 (Desmorpholinopropyl Gefitinib) | C₁₅H₁₂ClFN₂O₂ | 322.72 | 323.07 |
| Impurity 2 (N-Oxide) | C₂₂H₂₄ClFN₄O₄ | 462.90 | 463.15 |
| Impurity 3 (Dehydro Gefitinib) | C₂₂H₂₂ClFN₄O₃ | 444.89 | 445.14 |
| Degradation Product (Acid Hydrolysis) | C₁₅H₁₃FN₂O₂ | 272.28 | 273.09 |
| Degradation Product (Oxidative) | C₂₂H₂₄ClFN₄O₄ | 462.90 | 463.15 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for identifying unknown impurities.
Caption: Experimental workflow for the identification of Gefitinib impurities.
Caption: Logical process for the identification of an unknown impurity.
Conclusion
The LC-MS method detailed in this application note provides a robust and reliable approach for the identification and characterization of unknown impurities in Gefitinib. By employing forced degradation studies, high-resolution chromatographic separation, and sensitive mass spectrometric detection, this protocol enables comprehensive impurity profiling. This is essential for ensuring the quality, safety, and efficacy of Gefitinib drug products. The provided experimental details and workflows can be readily adapted and implemented in a quality control or research and development laboratory setting.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer.[1][2][3] The quality control of Gefitinib active pharmaceutical ingredient (API) and its formulations requires robust analytical methods to identify and quantify process-related impurities and degradation products.[4][5] This application note provides a detailed protocol for the separation of Gefitinib and its related substances using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and reliable technique for this purpose.[2][5] The method is stability-indicating, meaning it can resolve the active ingredient from its degradation products formed under various stress conditions.[6][7]
Principle
The chromatographic separation is achieved on a C18 or C8 reverse-phase column.[6][8] The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), allows for the differential partitioning of Gefitinib and its related substances based on their hydrophobicity.[1][4][8] Detection is commonly performed using a UV detector at a wavelength where Gefitinib and its impurities exhibit significant absorbance.[1][9] The method's performance is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.[6][10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Gefitinib and Related Substances
This protocol is a representative method synthesized from several validated approaches for the analysis of Gefitinib and its impurities.[4][5][6]
1.1. Apparatus and Materials
-
HPLC System: A system equipped with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[8]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 or C8 column.[4][5][6]
-
Data Acquisition Software: Empower, Masslynx, or equivalent.[8]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm nylon or PVDF.
1.2. Reagents and Solutions
-
Gefitinib Reference Standard and Impurity Standards: Of known purity.[8]
-
Acetonitrile: HPLC grade.[8]
-
Ammonium Acetate: Analytical grade.[8]
-
Water: HPLC grade or ultrapure water.[8]
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade (for forced degradation studies).[8]
-
Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[4][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Diluent: Mobile phase is typically used as the diluent.[1]
1.3. Preparation of Standard Solutions
-
Gefitinib Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4][6]
-
Impurity Stock Solution: Prepare a stock solution containing all known related substances at a concentration of approximately 100 µg/mL each in the diluent.
-
Working Standard Solution (for assay): Dilute the Gefitinib stock solution with the diluent to obtain a final concentration of about 100 µg/mL.
-
Spiked Standard Solution (for specificity and accuracy): Spike the Gefitinib working standard solution with an appropriate volume of the impurity stock solution to achieve a final impurity concentration at the specification level (e.g., 0.15% of the Gefitinib concentration).
1.4. Preparation of Sample Solution
-
Bulk Drug: Accurately weigh about 25 mg of the Gefitinib bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.[6]
-
Tablets: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gefitinib into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for a few minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
1.5. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions.
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | 130 mM Ammonium Acetate : Acetonitrile (63:37 v/v), pH 5.0[4][5] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 50°C[6][9] |
| Detection Wavelength | 300 nm[6] or 250 nm[7] |
| Injection Volume | 5 µL[9] or 10 µL[1] |
| Run Time | Approximately 45 minutes[8] |
1.6. System Suitability
Before sample analysis, inject the spiked standard solution or a system suitability solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor for Gefitinib Peak: Not more than 2.0.
-
Theoretical Plates for Gefitinib Peak: Not less than 2000.
-
Resolution between adjacent peaks: Not less than 1.5.[9]
-
%RSD for peak areas of replicate injections: Not more than 2.0%.
1.7. Forced Degradation Studies Protocol
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[6][11] A stock solution of Gefitinib (e.g., 1000 µg/mL) is subjected to the following stress conditions:[4]
-
Acid Hydrolysis: Treat the stock solution with 1N HCl at 80°C for 1 hour.[8] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the stock solution with 1N NaOH at 80°C for 1 hour.[8] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 5% H₂O₂ at 80°C for 1 hour.[8]
-
Thermal Degradation: Expose the solid drug substance to heat in a hot air oven at 55°C for 24 hours.[11] Then, prepare the sample solution as usual.
-
Photolytic Degradation: Expose the drug substance to UV light at 254 nm.[12] Then, prepare the sample solution.
Analyze the stressed samples using the HPLC method and check for any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Gefitinib peak and from each other.[4]
Data Presentation
Table 1: Summary of Reported HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[5] | Inertsil C8 (250 x 4.6 mm, 5 µm)[6] | Hypersil BDS C18 (100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 130 mM Ammonium Acetate : Acetonitrile (63:37 v/v), pH 5.0[5] | 50 mM Ammonium Acetate : Acetonitrile (Gradient)[6] | Phosphate Buffer : Acetonitrile (55:45 v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] | 1.0 mL/min[1] |
| Temperature | Ambient | 50°C[6] | Ambient |
| Detection | PDA[5] | 300 nm[6] | 248 nm[1] |
Table 2: Summary of Method Validation Data
| Parameter | Gefitinib | Impurities |
| Linearity Range | 25 - 500 µg/mL[4] | 0.1 - 2.0 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4][13] | > 0.999[4][9] |
| LOD | 0.012 - 0.078 µg/mL[1][5] | 0.015 - 0.31 ng[9] |
| LOQ | 0.04 - 0.238 µg/mL[1][5] | 0.06 - 0.62 ng[9] |
| Accuracy (% Recovery) | 98.26 - 99.93%[1][5] | 95.99 - 103.4%[5][9] |
| Precision (%RSD) | < 2%[5] | < 3%[5] |
Table 3: Summary of Forced Degradation Results
| Stress Condition | Gefitinib Degradation (%) | Observations |
| Acidic (1N HCl, 80°C, 1h) | ~1.67%[8] - 3.27%[1] | Stable or minor degradation observed.[8][12] |
| Alkaline (1N NaOH, 80°C, 1h) | ~1.17%[8] - 1.83%[1] | Stable or minor degradation observed.[8][12] |
| Oxidative (5% H₂O₂, 80°C, 1h) | ~11.98%[8] | Significant degradation with the formation of multiple products, including N-Oxide.[8][12] |
| Thermal (55°C, 24h) | No degradation[11] | Gefitinib is stable to thermal stress.[11] |
| Photolytic (UV 254 nm) | No degradation[12] | Gefitinib is stable under UV light.[4][12] |
Visualizations
Caption: Experimental workflow for the analysis of Gefitinib.
Caption: Relationship of Gefitinib to its impurities.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Determination of related substances of gefitinib raw material by ...: Ingenta Connect [ingentaconnect.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
Application Notes and Protocols for the Quality Control of Gefitinib Impurity 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification, quantification, and control of Gefitinib impurity 5 in pharmaceutical settings. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Gefitinib.
Introduction to Gefitinib and the Significance of Impurity Profiling
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[1] The manufacturing process of Gefitinib, like any synthetic chemical process, can result in the formation of impurities.[2] These impurities can arise from starting materials, intermediates, by-products, or degradation of the final product.[2][3] Regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products to mitigate potential risks to patient health.[3][4] Therefore, accurate identification and quantification of impurities such as this compound are critical components of pharmaceutical quality control.[4][5]
Identification and Characterization of this compound
There appears to be conflicting information from commercial suppliers regarding the precise identity of "this compound". Two distinct chemical entities have been assigned this designation. It is imperative for researchers to verify the identity of their specific impurity reference standard using appropriate analytical techniques.
Potential Identity 1:
-
Chemical Name: N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
-
CAS Number: 909863-33-8[6]
-
Source: Likely a process-related impurity arising from the use of an alternative starting material or a side reaction during the synthesis of Gefitinib.
Potential Identity 2:
-
Chemical Name: 4(3H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-
-
Molecular Formula: C₁₆H₂₁N₃O₄[8]
-
Molecular Weight: 319.36 g/mol [8]
-
Source: This structure represents a key intermediate in the synthesis of Gefitinib and may be present as a process-related impurity if the final reaction step is incomplete.
Analytical Methods for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) are the most common and reliable techniques for the separation and quantification of Gefitinib and its impurities.[9][10]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and impurity profile.
Objective: To separate and quantify this compound from the Gefitinib API.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from Gefitinib and other potential impurities. |
| Linearity | A linear relationship (r² ≥ 0.999) should be established over a concentration range covering the expected levels of the impurity.[4] |
| Accuracy | Recovery should be within 98-102% for the impurity.[4] |
| Precision (Repeatability and Intermediate Precision) | The Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the impurity that can be detected. For example, in the range of 0.012–0.033 µg/mL.[4] |
| Limit of Quantification (LOQ) | The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. For example, in the range of 0.04–0.10 µg/mL.[4] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate). |
Quantitative Data Summary (Hypothetical):
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| Gefitinib | ~12.5 | 10 - 200 | 0.9998 | 0.015 | 0.05 |
| This compound | ~8.2 | 0.1 - 5.0 | 0.9995 | 0.018 | 0.06 |
Experimental Workflow and Signaling Pathway Considerations
Quality Control Workflow for Gefitinib API
The following diagram illustrates a typical workflow for the quality control of Gefitinib, highlighting the role of impurity analysis.
Caption: Workflow for Gefitinib API quality control.
Gefitinib's Mechanism of Action and Potential Impact of Impurities
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[11] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[11]
Caption: EGFR signaling pathway and Gefitinib's inhibitory action.
While the specific biological activity of this compound is not extensively documented, structurally similar impurities could potentially interact with the EGFR or other kinases, leading to altered efficacy or off-target effects. Therefore, strict control of this impurity is essential.
Conclusion
The robust control of this compound is a critical aspect of ensuring the quality and safety of Gefitinib. The application of validated analytical methods, such as the HPLC protocol outlined, is essential for accurate quantification. Researchers and drug development professionals must remain vigilant in identifying and controlling all impurities to comply with regulatory standards and safeguard patient health.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scitechnol.com [scitechnol.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for RRLC Analysis of Gefitinib Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a detailed application note and protocol for the impurity profiling of Gefitinib using the Rapid Resolution Liquid Chromatography (RRLC) method. This method is stability-indicating and capable of separating Gefitinib from its process-related impurities and degradation products.
Forced degradation studies have shown that Gefitinib is susceptible to degradation under acid, base, and oxidative stress conditions, while it is relatively stable under thermal and photolytic stress.[1][2] Significant degradation is particularly observed in acidic and basic conditions.[1][2] The RRLC method described herein is validated for its specificity, linearity, accuracy, precision, and robustness, and can detect impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL.[1][2]
RRLC Method for Gefitinib Impurity Profiling
This section details the validated RRLC method for the separation and quantification of Gefitinib and its impurities.
Chromatographic Conditions
A summary of the RRLC instrument and conditions is provided in the table below.
| Parameter | Specification |
| Column | Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm |
| Mobile Phase | A simple combination of a buffer (e.g., ammonium (B1175870) acetate) and acetonitrile (B52724), delivered in a gradient mode. The exact gradient program should be optimized for system suitability. |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 4 µL |
| Column Temperature | 40 °C |
| Diluent | Buffer and acetonitrile mixture (e.g., 60:40 v/v) |
Identified Impurities of Gefitinib
The following table summarizes the known process-related and degradation impurities of Gefitinib that can be identified using this RRLC method.
| Impurity Name | Structure | Retention Time (approx.) |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | 5.9 min |
| Impurity-1 | 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline | 3.0 min |
| Impurity-2 | Ethyl 4-methoxy-6-nitro-3-(3-(morpholin-4-yl)propoxy)benzoate | 4.6 min |
| N-Oxide Impurity | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine N-oxide | Varies |
Experimental Protocols
Preparation of Solutions
a) Buffer Preparation: Prepare a suitable buffer solution, such as 0.01 M ammonium acetate, by dissolving the appropriate amount of the salt in HPLC-grade water. Adjust the pH if necessary and filter through a 0.45 µm membrane filter.
b) Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired proportions for the gradient elution. Degas the mobile phase before use.
c) Diluent Preparation: Prepare the diluent by mixing the buffer and acetonitrile in a 60:40 (v/v) ratio.
d) Standard Stock Solution Preparation (Gefitinib): Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 0.5 mg/mL).
e) Impurity Stock Solution Preparation: If individual impurity standards are available, prepare a stock solution containing a mixture of Gefitinib and its known impurities at a suitable concentration in the diluent.
f) Sample Solution Preparation: Accurately weigh and dissolve the Gefitinib sample in the diluent to obtain a final concentration of 0.5 mg/mL.
RRLC Analysis Procedure
-
Equilibrate the RRLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to check for system suitability parameters (e.g., tailing factor, theoretical plates, and resolution between peaks). The resolution between Gefitinib and all potential impurities should be greater than 5.0.[1]
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
Forced Degradation Studies Protocol
To assess the stability-indicating nature of the method, forced degradation studies can be performed on the Gefitinib API.
-
Acid Degradation: Treat the drug substance with 1N HCl at 80°C for 2 hours.
-
Base Degradation: Treat the drug substance with 1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.
After the specified time, neutralize the acidic and basic samples and dilute all samples with the diluent to the target concentration before injecting into the RRLC system.
Data Presentation
The results of the forced degradation studies are summarized in the table below.
| Stress Condition | % Degradation of Gefitinib | Number of Degradation Products |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | Significant | Multiple |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | Significant | Multiple |
| Oxidative (30% H₂O₂, RT, 24h) | Moderate | At least one major (N-oxide) |
| Thermal (105°C, 24h) | No significant degradation | - |
| Photolytic (UV/Vis) | No significant degradation | - |
Visualizations
Experimental Workflow
Caption: RRLC workflow for Gefitinib impurity profiling.
Chemical Structures of Gefitinib and Its Impurities
Caption: Structures of Gefitinib and two known impurities.
References
Troubleshooting & Optimization
Technical Support Center: Gefitinib Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of Gefitinib (B1684475) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution in Gefitinib impurity analysis?
Co-elution in the analysis of Gefitinib and its impurities can stem from several factors:
-
Similar Physicochemical Properties: Impurities with structures and polarities closely resembling Gefitinib are prone to co-elute.
-
Inadequate Chromatographic Resolution: The chosen High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method may lack the necessary selectivity to separate all impurities from the active pharmaceutical ingredient (API) and from each other.
-
Method Variability: Minor variations in mobile phase composition, pH, column temperature, or gradient slope can lead to shifts in retention times and peak merging.
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to broader peaks and reduced resolution.
Q2: I am observing peak tailing and co-elution of an impurity with the main Gefitinib peak. What should I do?
Peak tailing and co-elution can often be addressed by optimizing the mobile phase and column conditions. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The ionization state of Gefitinib and its impurities can significantly impact their retention. Modifying the mobile phase pH can alter the selectivity and improve separation. For instance, a mobile phase pH of 5.0 has been successfully used to separate Gefitinib from its process-related impurities.[1][2]
-
Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer (e.g., ammonium (B1175870) acetate) is a critical parameter. A slight adjustment in this ratio can enhance resolution. In one method, increasing the acetonitrile (B52724) composition from 35% to 37% improved the separation of Gefitinib from its impurities.[3]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide the required selectivity.[4]
-
Gradient Optimization: If using a gradient method, adjusting the gradient slope or introducing an isocratic hold at a critical point can help to separate closely eluting peaks.
Q3: How can I confirm the identity of a co-eluting peak?
When co-elution is suspected, confirming the identity of the impurity is crucial. The following techniques can be employed:
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity.[1] If the spectra across the peak are not homogenous, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): Coupling the LC system to a mass spectrometer (LC-MS) is a powerful tool for identifying co-eluting compounds by their mass-to-charge ratio.[5]
-
Spiking Studies: Injecting a sample spiked with a known impurity standard can help to confirm if the co-eluting peak corresponds to that specific impurity.[6]
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to resolving co-elution problems during Gefitinib impurity analysis.
Problem: An unknown peak is co-eluting with a known Gefitinib impurity.
Step 1: Method Verification
-
Ensure the analytical method is being performed as validated. Check mobile phase preparation, column equilibration, and instrument parameters.
Step 2: Mobile Phase Optimization
-
Organic Modifier Concentration: Systematically vary the concentration of the organic solvent (e.g., acetonitrile) by ±2-5% to observe the effect on resolution.
-
Aqueous Phase pH: Adjust the pH of the aqueous buffer by ±0.2-0.5 pH units. This can be particularly effective if the impurities have different pKa values.
-
Buffer Concentration: Modify the buffer concentration (e.g., 50mM to 130mM ammonium acetate) to influence ionic interactions and potentially improve separation.[1][4]
Step 3: Column and Temperature Adjustments
-
Column Chemistry: If resolution is still not achieved, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) to introduce alternative separation mechanisms.
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution. A temperature of 50°C has been used in some methods.[4]
Problem: A degradation product is co-eluting with Gefitinib in a stability study.
Step 1: Understand the Degradation Pathway
-
Gefitinib is known to degrade under certain stress conditions, particularly acidic, basic, and oxidative conditions.[4][5][7] Knowing the likely degradation products can aid in developing a separation strategy.
Step 2: Employ a Stability-Indicating Method
-
Utilize a validated stability-indicating HPLC or UPLC method specifically designed to separate Gefitinib from its degradation products.[4] These methods are developed using forced degradation samples to ensure specificity.
Step 3: Adjust Gradient Profile
-
For complex mixtures of degradation products, a gradient elution is often necessary. Fine-tuning the gradient slope, particularly during the elution window of the co-eluting peaks, can significantly improve resolution.
Experimental Protocols
Representative HPLC Method for Gefitinib and Process-Related Impurities[1][2]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 130 mM ammonium acetate (B1210297) and acetonitrile (63:37, v/v), pH adjusted to 5.0
-
Flow Rate: 1.0 mL/min
-
Detector: Photodiode Array (PDA) at 260 nm
-
Column Temperature: Ambient
Forced Degradation Study Protocol[1][4][7]
-
Acid Degradation: Treat Gefitinib stock solution with 0.1 N HCl at 40°C for 24 hours.[1]
-
Base Degradation: Treat Gefitinib stock solution with 0.1 N NaOH at 40°C for 24 hours.[1]
-
Oxidative Degradation: Treat Gefitinib stock solution with 3% (v/v) H₂O₂ at 40°C for 24 hours.[1]
-
Thermal Degradation: Expose solid Gefitinib to heat.
-
Photolytic Degradation: Expose Gefitinib solution to UV light.
Data Presentation
Table 1: Summary of HPLC Methods for Gefitinib Impurity Analysis
| Parameter | Method 1[1][2] | Method 2[4] |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 130 mM Ammonium Acetate: Acetonitrile (63:37 v/v), pH 5.0 | 50 mM Ammonium Acetate: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 260 nm | PDA at 300 nm |
| Temperature | Ambient | 50°C |
Table 2: Validation Parameters for a Gefitinib Impurity Method [1][2]
| Parameter | Gefitinib | Process-Related Impurities |
| Correlation Coefficient (r²) | 0.9991 - 0.9994 | 0.9991 - 0.9994 |
| LOD (µg/mL) | - | 0.012 - 0.033 |
| LOQ (µg/mL) | - | 0.04 - 0.10 |
| Recovery (%) | 98.26 - 99.90 | 95.99 - 100.55 |
| Precision (RSD %) | < 3% | < 3% |
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Experimental workflow for Gefitinib impurity analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scitechnol.com [scitechnol.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
Technical Support Center: Optimizing Peak Resolution for Gefitinib and Impurity 5
Welcome to the technical support center for chromatographic analysis of Gefitinib (B1684475) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution, specifically focusing on the separation of Gefitinib and a closely eluting impurity, designated here as impurity 5.
Frequently Asked Questions (FAQs)
Q1: My Gefitinib peak is co-eluting with impurity 5. What is the first step I should take?
A1: The first step is to confirm peak co-elution. If you have a diode array detector (DAD) or a mass spectrometer (MS), you can check for peak purity across the entirety of the peak. If the spectra are not identical, it indicates the presence of more than one compound. If you observe a shoulder on your main peak, this is also a strong indicator of co-elution.[1]
Q2: What are the key factors I can adjust to improve the resolution between Gefitinib and impurity 5?
A2: The resolution between two peaks is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k').[2][3] To improve resolution, you can systematically adjust chromatographic parameters that influence these factors. This includes modifying the mobile phase composition, changing the column, or optimizing the flow rate and temperature.[2][3][4]
Q3: How does the mobile phase composition affect peak resolution?
A3: The mobile phase composition is a powerful tool for manipulating selectivity (α).[3] Key adjustments include:
-
Changing the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different chemical properties.
-
Adjusting the mobile phase pH: The ionization state of Gefitinib and its impurities can significantly impact their retention. A small change in pH can dramatically alter selectivity.[2]
-
Modifying the buffer concentration: In some cases, the concentration of the buffer can influence peak shape and resolution.
Q4: When should I consider changing the HPLC column?
A4: If modifications to the mobile phase do not provide the desired resolution, changing the stationary phase is the next logical step. Consider a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.[5] Additionally, using a column with a smaller particle size can increase column efficiency (N), leading to sharper peaks and better resolution.[4][6]
Q5: Can flow rate and temperature adjustments improve my separation?
A5: Yes, both can impact resolution.
-
Flow Rate: Lowering the flow rate generally increases resolution but also extends the run time.[2]
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and improved peak shape. However, be cautious as excessively high temperatures can degrade thermolabile compounds.[2]
Troubleshooting Guide: Improving Gefitinib and Impurity 5 Resolution
This guide provides a systematic approach to troubleshooting and resolving poor peak resolution between Gefitinib and impurity 5.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing co-eluting peaks.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Data Presentation: Impact of Parameter Adjustments on Resolution
The following table summarizes the expected impact of various chromatographic parameter adjustments on peak resolution.
| Parameter Adjusted | Potential Impact on Resolution (Rs) | Primary Factor Affected | Considerations |
| Mobile Phase | |||
| Decrease Organic Solvent % | Increase | Retention Factor (k') | May significantly increase run time. |
| Change Organic Solvent (e.g., ACN to MeOH) | Increase or Decrease | Selectivity (α) | Can alter elution order. |
| Adjust pH | Significant Increase or Decrease | Selectivity (α) | Effective for ionizable compounds. Ensure pH is within the column's stable range. |
| Column | |||
| Decrease Particle Size | Increase | Efficiency (N) | Will increase backpressure; requires a suitable HPLC/UHPLC system. |
| Increase Column Length | Increase | Efficiency (N) | Increases run time and backpressure. |
| Change Stationary Phase Chemistry | Significant Increase or Decrease | Selectivity (α) | A powerful tool when mobile phase optimization is insufficient. |
| Operating Conditions | |||
| Decrease Flow Rate | Increase | Efficiency (N) | Increases run time. |
| Increase Temperature | Increase (usually) | Efficiency (N) | Can improve peak shape but may affect analyte stability. |
Experimental Protocols
While the exact identity of "impurity 5" is not specified, the following published method for the analysis of Gefitinib and its process-related impurities can serve as a starting point for method development and optimization.[7][8][9]
Example HPLC Method for Gefitinib and Related Impurities
This protocol is based on a validated method for the separation of Gefitinib and five of its process-related impurities.
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled, e.g., 30°C) |
| Detection | Photodiode Array (PDA) at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration. |
Source: Adapted from a method for separating Gefitinib and its process-related impurities.[7][8][9]
Method Development and Optimization Workflow
The following diagram illustrates a systematic approach to modifying the example HPLC method to improve the resolution of a specific impurity.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researcher.manipal.edu [researcher.manipal.edu]
Technical Support Center: Gefitinib and Its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib (B1684475) and its impurities, with a specific focus on the stability of Gefitinib impurity 5 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it identified?
A1: this compound is a process-related impurity of Gefitinib. It is also referred to as Gefitinib EP Impurity A.[][2][3][4][5] The chemical name is 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one, and its CAS number is 199327-61-2.[][2][3][4][5] It can be identified and quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Q2: Under what conditions does Gefitinib degrade to form impurities?
A2: Forced degradation studies have shown that Gefitinib is susceptible to degradation under acidic, basic, and oxidative stress conditions.[6][7][8][9] Significant degradation is observed in the presence of acids and bases.[6][8] Oxidative conditions also lead to the formation of degradation products, such as Gefitinib N-oxide.[10]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at 2-8°C.[][5]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol (Slightly).[]
Troubleshooting Guide: Stability Issues of this compound in Solution
This guide addresses common issues researchers may face regarding the stability of this compound in prepared solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in the chromatogram of an impurity 5 standard solution over time. | Degradation of impurity 5 in the chosen solvent. | 1. Solvent Selection: If using aqueous buffers or protic solvents, consider switching to aprotic solvents like DMSO or Acetonitrile (B52724) where the impurity may exhibit better stability. 2. pH Control: The quinazolinone core of impurity 5 may be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of the solution is neutral if aqueous components are necessary. 3. Storage of Solution: Store prepared solutions at a lower temperature (e.g., 2-8°C) and protect from light to minimize degradation. It is recommended to use freshly prepared solutions for analysis. |
| Decrease in the peak area of impurity 5 in a stored solution. | Degradation of the impurity leading to a lower concentration. | 1. Fresh Preparation: Prepare a fresh standard solution of this compound for each analytical run to ensure accurate quantification. 2. Stability Study: If solutions need to be stored, perform a short-term stability study by analyzing the solution at different time points (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation in your specific solvent and storage conditions. |
| Inconsistent quantification results for impurity 5. | Instability of the impurity in the analytical mobile phase. | 1. Mobile Phase Compatibility: Evaluate the pH and composition of your mobile phase. The morpholino group in impurity 5 could interact with certain mobile phase components. 2. Use of Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase for your HPLC analysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Gefitinib and Its Impurities
This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[9][11][12][13][14]
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for best separation. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection Wavelength | 250 nm or a wavelength determined from the UV spectrum of Gefitinib and its impurities. |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Gefitinib and each impurity (including impurity 5) in a suitable solvent (e.g., DMSO or a mixture of mobile phase). Further dilute to the desired concentration with the mobile phase.
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a known concentration.
4. Forced Degradation Study Protocol:
To assess the stability-indicating nature of the HPLC method, perform forced degradation studies on Gefitinib.
-
Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[11]
-
Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature.[9]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main peak and other impurities.
Visualizations
Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[15] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, it inhibits the receptor's autophosphorylation and blocks downstream signaling pathways crucial for cell proliferation and survival.[15][16]
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Gefitinib EP Impurity A | 199327-61-2 [chemicea.com]
- 4. CAS 199327-61-2 Gefitinib Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. rjptonline.org [rjptonline.org]
- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 16. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the formation of Gefitinib impurity 5
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of Gefitinib impurity 5 during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Gefitinib EP Impurity A, is a process-related impurity identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (CAS No. 199327-61-2). It is a key intermediate in several synthetic routes of Gefitinib.
Q2: How is this compound formed?
A2: This impurity arises from the incomplete conversion of the quinazolinone intermediate to the corresponding 4-chloroquinazoline (B184009) derivative during the chlorination step of Gefitinib synthesis. If this intermediate is not fully consumed or removed, it can be carried through to the final product.
Q3: Why is it important to minimize this compound?
A3: The presence of impurities in an active pharmaceutical ingredient (API) can affect its safety, efficacy, and stability. Regulatory bodies like the U.S. FDA require that impurities present at levels greater than 0.1% be identified and quantified using validated analytical methods.
Q4: Can this compound be formed through degradation?
A4: Based on its chemical structure, this compound is primarily considered a process-related impurity from synthesis rather than a degradation product of Gefitinib. Forced degradation studies of Gefitinib have shown significant degradation under acidic, basic, and oxidative stress, but these conditions primarily lead to other degradation products.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| High levels of Impurity 5 detected in the crude Gefitinib product. | Incomplete chlorination of the quinazolinone intermediate. | Optimize the chlorination reaction conditions. Increase the molar ratio of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).[3][4] Consider extending the reaction time or increasing the reaction temperature, monitoring the reaction progress by HPLC. |
| Inefficient removal of the chlorinating agent post-reaction. | Ensure complete removal of the excess chlorinating agent before proceeding to the next step, as residual amounts can affect subsequent reactions and purification. | |
| Impurity 5 persists even after initial purification. | Inadequate purification method. | Employ multiple purification steps. Column chromatography is a common method for purifying crude Gefitinib.[3] Consider recrystallization from appropriate solvents to effectively remove the less soluble intermediate. |
| Co-crystallization of the impurity with the final product. | Experiment with different solvent systems for recrystallization. A mixture of toluene (B28343) and ethanol (B145695) has been used for the purification of Gefitinib.[3] | |
| Difficulty in separating Impurity 5 from Gefitinib using chromatography. | Similar polarity of the impurity and the final product. | Optimize the chromatographic conditions. Adjusting the mobile phase composition and pH can improve the resolution between Gefitinib and its impurities.[5][6] A reverse-phase HPLC method using an Inertsil ODS-3V column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v) at pH 5.0 has been shown to separate process-related impurities.[5][6] |
Experimental Protocols
Protocol 1: Optimized Chlorination of 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one
This protocol is a generalized procedure based on common synthetic routes for Gefitinib.[3][7]
Materials:
-
7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or other suitable high-boiling inert solvent
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with reflux condenser, stirrer, and temperature control
Procedure:
-
Suspend 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of the chlorinating agent (e.g., 3-5 molar equivalents of SOCl₂) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and chlorinating agent) and maintain for 2-6 hours.
-
Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude 4-chloroquinazoline intermediate can be used in the next step or purified further.
Protocol 2: Purification of Crude Gefitinib by Recrystallization
Materials:
-
Crude Gefitinib containing Impurity 5
-
Toluene
-
Anhydrous Ethanol
-
Filtration apparatus
Procedure:
-
Suspend the crude Gefitinib in a mixture of toluene and anhydrous ethanol (e.g., a 2:1 v/v ratio).[3]
-
Heat the suspension with stirring to approximately 40 °C until the solid completely dissolves.[3]
-
Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.
-
Maintain at the lower temperature for 1-2 hours to maximize the yield of pure Gefitinib crystals.
-
Collect the crystals by filtration and wash with a small amount of cold toluene.
-
Dry the purified Gefitinib crystals under vacuum.
-
Analyze the purity of the recrystallized product by a validated HPLC method to confirm the reduction in Impurity 5 levels.
Data Presentation
Table 1: HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 260 nm[8] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: Synthetic pathway of Gefitinib highlighting the formation of Impurity 5.
Caption: Workflow for minimizing this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ukm.my [ukm.my]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Gefitinib HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of Gefitinib. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the HPLC analysis of Gefitinib.
Q1: What are the common causes of peak tailing for the Gefitinib peak and how can I resolve it?
A1: Peak tailing for Gefitinib, a basic compound, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.6) can protonate the silanol groups, reducing their interaction with the basic Gefitinib molecule and improving peak shape.[2][4]
-
Use an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as Tetra Butyl Ammonium Hydrogen Sulphate, into the mobile phase can mask the silanol groups and improve peak symmetry.[5]
-
Select a Deactivated Column: Employing a modern, highly deactivated (end-capped) C18 column can minimize the availability of free silanol groups.[1]
-
Optimize Mobile Phase Composition: Experiment with different ratios of the organic modifier (e.g., acetonitrile) and buffer. Sometimes, a higher percentage of the organic solvent can improve peak shape.[6][7]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[8]
-
Ensure Column Health: A degraded or contaminated column can also cause tailing. If the problem persists, consider washing the column with a strong solvent or replacing it.[1]
Q2: My Gefitinib peak's retention time is shifting between injections. What could be the cause?
A2: Retention time shifts can be caused by several factors related to the stability of the HPLC system and the mobile phase.
Troubleshooting Steps:
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause shifts. Always prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[6] The pH of the buffer component should be consistent.[7]
-
Column Temperature: Fluctuations in the column temperature can affect retention time. Using a column oven to maintain a constant temperature is recommended.[4]
-
Flow Rate Fluctuation: Check for any leaks in the system that could cause the flow rate to be inconsistent. Ensure the pump is functioning correctly.[9]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, a new column may be needed.
Q3: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
A3: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[10][11]
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent (typically the mobile phase) to determine if the ghost peak is coming from the system or the sample. If the peak is present in the blank, the source is likely system-related.[12]
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared buffers. Contaminants in the water or solvents are a common source of ghost peaks.[11]
-
Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover from the autosampler or injector. Implement a robust needle wash protocol with a strong solvent.[12]
-
System Contamination: Contamination can build up in various parts of the HPLC system, including tubing, fittings, and the detector flow cell. A thorough system flush may be necessary.[10]
-
Degraded Sample or Solvents: Ensure that the Gefitinib standard and sample solutions are freshly prepared and have not degraded. Some degradation products might appear as extra peaks.[13][14]
Q4: The pressure in my HPLC system is fluctuating or is too high. What should I do?
A4: Pressure fluctuations or over-pressurization can indicate a blockage or a problem with the pump.
Troubleshooting Steps:
-
Check for Blockages: A common cause of high pressure is a blockage in the system, often at the guard column, column inlet frit, or in the tubing.[9] Try reversing the column and flushing it with a strong solvent. If this doesn't work, the frit may need to be replaced.
-
Mobile Phase Issues: Precipitated buffer salts in the mobile phase can cause blockages. Ensure that the buffer concentration is below its solubility limit in the mobile phase mixture and filter the mobile phase before use.[6][9]
-
Pump Malfunction: Air bubbles in the pump head can cause pressure fluctuations. Purge the pump to remove any trapped air. Worn pump seals can also be a cause and may need replacement.
-
Leak Check: Perform a thorough leak check of the entire system, as leaks can lead to pressure drops.
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of Gefitinib, summarized from various validated methods.
Method 1: Isocratic RP-HPLC for Quantification[4]
| Parameter | Specification |
| Stationary Phase | Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time | Approximately 4.179 minutes |
| Diluent | Acetonitrile and water (70:30 v/v) |
Sample Preparation:
-
Accurately weigh and transfer 10 mg of Gefitinib into a 10 mL volumetric flask.
-
Dissolve in 7 mL of diluent with the aid of sonication.
-
Make up the volume to 10 mL with the diluent to get a stock solution of 1 mg/mL.
-
Further dilutions can be made with the diluent to obtain the desired concentrations.[4]
Method 2: Stability-Indicating RP-HPLC for Impurity Profiling[7]
| Parameter | Specification |
| Stationary Phase | Inertsil ODS-3V column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 130 mM Ammonium acetate (B1210297) and acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | Not specified, typically 10-20 µL |
| Column Temperature | 30°C |
| Run Time | Sufficient to elute all impurities |
Forced Degradation Studies Protocol: [13][14]
-
Acid Degradation: Treat the drug solution with 0.1 N HCl and heat at 60-80°C.[4][14]
-
Base Degradation: Treat the drug solution with 0.1 N NaOH and heat at 60-80°C.[4][14]
-
Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature or with heating.[7][14]
-
Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C).[14]
-
Photolytic Degradation: Expose the drug solution to UV light.[7]
Visualized Workflows
The following diagrams illustrate common workflows for troubleshooting and experimental procedures in Gefitinib HPLC analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. academic.oup.com [academic.oup.com]
- 8. tajhizshimi.com [tajhizshimi.com]
- 9. realab.ua [realab.ua]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 14. A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent - ProQuest [proquest.com]
Technical Support Center: Optimizing Mobile Phase for Gefitinib Impurity Separation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the separation of Gefitinib (B1684475) and its impurities by HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for selecting a mobile phase for Gefitinib impurity analysis?
A1: The initial selection of a mobile phase for separating Gefitinib and its impurities should be based on established methods. A common starting point is a reversed-phase HPLC method using a C8 or C18 column. The mobile phase typically consists of a buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (usually acetonitrile).[1][2][3] The pH of the buffer is a critical parameter, with slightly acidic conditions (around pH 5.0) often providing good separation for Gefitinib and its process-related impurities.[3][4]
Q2: Which organic solvent is preferred for the mobile phase, Methanol (B129727) or Acetonitrile (B52724)?
A2: Acetonitrile is frequently the preferred organic solvent for the separation of Gefitinib and its impurities.[3][5] It generally offers lower viscosity, which results in lower backpressure, and better UV transparency at lower wavelengths compared to methanol. However, the choice can be method-dependent, and methanol has also been used successfully.[6] The key is to select a solvent that provides the best selectivity and resolution for the specific impurities being analyzed.
Q3: How does the pH of the mobile phase buffer affect the separation of Gefitinib and its impurities?
A3: The pH of the mobile phase is a crucial factor, as it influences the ionization state of Gefitinib and its impurities, many of which are basic in nature.[3][7] Adjusting the pH can significantly alter the retention times and selectivity. For instance, changing the mobile phase pH from neutral to acidic has been shown to improve the separation of co-eluting peaks.[3][7] It is essential to work within the stable pH range of the selected HPLC column (typically pH 2-8 for silica-based columns).
Q4: What is a typical detector wavelength for analyzing Gefitinib and its impurities?
A4: The selection of the detection wavelength depends on the UV absorbance characteristics of Gefitinib and its impurities. Wavelengths between 248 nm and 300 nm have been commonly reported for the analysis.[1][2] A photodiode array (PDA) detector is highly recommended to monitor the peak purity and to select the optimal wavelength where all compounds have adequate absorbance.[3][5]
Troubleshooting Guide
Problem: Poor resolution between two adjacent impurity peaks.
Answer:
-
Optimize the Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention times of the compounds and may improve the resolution between closely eluting peaks.
-
Adjust the Mobile Phase pH: Small changes in the buffer pH can alter the selectivity between ionizable compounds. Systematically adjust the pH by ±0.2 units and observe the impact on resolution. For some impurities, a shift to a more acidic pH can improve separation.[3][7]
-
Change the Buffer Concentration: Modifying the buffer concentration can sometimes influence peak shape and selectivity.
-
Consider a Different Organic Solvent: If acetonitrile does not provide adequate resolution, consider trying methanol or a ternary mixture (e.g., acetonitrile/methanol/buffer).
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, improve resolution, although it will also increase the run time.[8]
-
Decrease the Column Temperature: Lowering the column temperature can increase retention and may enhance resolution, but it will also lead to longer analysis times and higher backpressure.[8]
Problem: Peak tailing is observed for Gefitinib or one of its impurities.
Answer:
-
Check Mobile Phase pH: Peak tailing for basic compounds like Gefitinib can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Ensure the mobile phase pH is appropriate. Operating at a lower pH (e.g., pH 3-4) can protonate the basic analytes and minimize these secondary interactions.
-
Use a Suitable Buffer: Ensure the buffer has adequate capacity at the chosen pH to maintain a consistent environment for the analytes.
-
Consider an Ion-Pairing Agent: In some cases, adding an ion-pairing agent to the mobile phase can improve the peak shape of basic compounds.[6]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try washing the column with a strong solvent or replace it if necessary.
Problem: Inconsistent retention times from one run to the next.
Answer:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for every batch. Inaccurate preparation is a common source of variability.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.
-
Pump Performance: Check the HPLC pump for any signs of leaks or pressure fluctuations. Air bubbles in the pump head can also cause inconsistent flow rates and retention times.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can lead to shifts in retention times.[8]
-
Mobile Phase Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Gefitinib Impurity Separation
| Parameter | Method 1[3][5] | Method 2[1] | Method 3[2] |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | INERTSIL C8 | Hypersil BDS C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 130 mM Ammonium Acetate (pH 5.0) | Ammonium Acetate Buffer | Phosphate Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Composition | 63:37 (v/v) | Gradient | 55:45 (v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 260 nm | 300 nm | 248 nm |
| Column Temperature | Ambient | 50°C | Ambient |
Table 2: System Suitability and Validation Parameters
| Parameter | Method 1[3][5] | Method 2[2] |
| Gefitinib Retention Time (min) | ~12 | 4.179 |
| Tailing Factor | < 1.5 | 1.21 |
| Theoretical Plates | > 2000 | 3498 |
| Linearity (Correlation Coefficient) | > 0.999 | 0.999 |
| LOD (µg/mL) | 0.012 - 0.033 (for impurities) | 0.078 |
| LOQ (µg/mL) | 0.04 - 0.10 (for impurities) | 0.238 |
| Accuracy (% Recovery) | 95.99 - 100.55 (for impurities) | 99.61 - 100.14 |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Process-Related Impurities
This protocol is adapted from a validated method for separating Gefitinib and its process-related impurities.[3][5]
-
Chromatographic System:
-
HPLC with a UV or PDA detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).
-
Column Temperature: Ambient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
-
Mobile Phase Preparation:
-
Prepare a 130 mM ammonium acetate solution.
-
Adjust the pH of the buffer to 5.0 using glacial acetic acid.
-
The mobile phase is a mixture of the ammonium acetate buffer and acetonitrile in a 63:37 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Gefitinib and its known impurities in the mobile phase to prepare a stock solution. Further dilute to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention times and system suitability parameters.
-
Inject the sample solution to identify and quantify any impurities present.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to demonstrate the stability-indicating nature of an HPLC method.[1][9]
-
Acid Degradation: Treat the Gefitinib sample solution with 1 N HCl and heat at 65°C for 2 hours.[1] Cool the solution and neutralize it with an equivalent amount of 1 N NaOH before dilution and injection.
-
Base Degradation: Treat the Gefitinib sample solution with 1 N NaOH and heat at 65°C for 2 hours.[1] Cool the solution and neutralize it with an equivalent amount of 1 N HCl before dilution and injection.
-
Oxidative Degradation: Treat the Gefitinib sample solution with 6% H₂O₂ at room temperature for 2 hours.[1] Dilute and inject the sample.
-
Thermal Degradation: Expose the solid Gefitinib drug substance to a temperature of 65°C for 24 hours.[1] Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the Gefitinib sample solution to UV light (e.g., 254 nm) and analyze at appropriate time points.
Visual Guides
Caption: A workflow for systematically troubleshooting common HPLC issues.
Caption: A logical workflow for optimizing mobile phase composition.
Caption: Simplified diagram of Gefitinib's mechanism of action.
References
- 1. scitechnol.com [scitechnol.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent - ProQuest [proquest.com]
Technical Support Center: Degradation of Gefitinib Under Stress Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Gefitinib (B1684475) under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Gefitinib under acidic, basic, and oxidative stress conditions?
A1: The stability of Gefitinib is highly dependent on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure). Significant degradation has been observed under certain acidic, basic, and oxidative conditions.[1][2][3] However, some studies have reported Gefitinib to be relatively stable under milder acid and base conditions.[4][5] Oxidative conditions generally lead to more consistent and significant degradation.[2][4][5]
Q2: What are the common degradation products of Gefitinib?
A2: Under oxidative stress, the most commonly identified degradation product is Gefitinib N-oxide.[4] Under acidic and basic hydrolysis, various degradation products can be formed, and one prominent but often unspecified degradant has been noted in several studies.[1][6] A study also identified MMPQ impurity as a degradation product under hydrolytic conditions.[7]
Q3: Why am I seeing variable degradation results in my acid/base stress studies?
A3: Variability in acid and base degradation studies can be attributed to several factors, including the concentration of the acid or base, the reaction temperature, and the duration of the experiment. For instance, one study using 1N HCl and 1N NaOH at 65°C for 2 hours reported significant degradation[7], while another using 1M HCl and 1M NaOH at 55°C for 24 hours found the drug to be stable.[5] Ensure your experimental parameters are tightly controlled and consistent. The solubility of Gefitinib is also pH-dependent, which can influence its degradation rate.[8]
Q4: How can I best analyze the degradation of Gefitinib and its byproducts?
A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are most commonly used.[7][9] These methods should be capable of separating the intact Gefitinib from all potential degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity. For structural elucidation of unknown degradation products, techniques like mass spectrometry (MS), such as LC-MS/MS or Q-TOF/MS, are essential.[2][7]
Troubleshooting Guides
Issue: Inconsistent or No Degradation Observed Under Acid/Base Stress
-
Possible Cause 1: Insufficiently harsh conditions.
-
Possible Cause 2: Poor solubility of Gefitinib at the chosen pH.
-
Troubleshooting: Gefitinib has two pKa values (5.28 and 7.17) and its solubility increases at lower pH.[8] Consider using a co-solvent to ensure the drug is fully dissolved before and during the stress testing.
-
-
Possible Cause 3: Analytical method not stability-indicating.
-
Troubleshooting: Verify that your analytical method can resolve the parent drug from any potential degradants. This can be done by analyzing a stressed sample and ensuring there are no co-eluting peaks.
-
Issue: Difficulty in Identifying Unknown Degradation Peaks
-
Possible Cause 1: Insufficient analytical resolution.
-
Troubleshooting: Optimize your chromatographic method by adjusting the mobile phase composition, gradient, column type, and temperature to improve the separation of degradation products.
-
-
Possible Cause 2: Lack of appropriate analytical techniques for characterization.
-
Troubleshooting: Employ mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Further fragmentation using MS/MS can provide structural information for identification.[7]
-
Data on Gefitinib Degradation
The following tables summarize quantitative data from various studies on the forced degradation of Gefitinib.
Table 1: Degradation of Gefitinib under Acidic Stress
| Acid Condition | Temperature | Duration | % Degradation | Analytical Method | Reference |
| 1 N HCl | 65°C | 2 hours | Significant | HPLC | [7] |
| 5N HCl | 80°C | 1 hour | Not specified | LC-ESI-Q–TOF/MS | [2] |
| 1M HCl | 55°C | 24 hours | 0% | HPTLC | [5] |
| 0.1 N HCl | Not specified | Not specified | No change | HPLC | [4] |
| 2N HCl | 60°C | 30 minutes | Not specified | HPLC | [9] |
Table 2: Degradation of Gefitinib under Basic Stress
| Base Condition | Temperature | Duration | % Degradation | Analytical Method | Reference |
| 1 N NaOH | 65°C | 2 hours | Significant | HPLC | [7] |
| 5N NaOH | 80°C | 1 hour | Not specified | LC-ESI-Q–TOF/MS | [2] |
| 1M NaOH | 55°C | 24 hours | 0% | HPTLC | [5] |
| 0.1 N NaOH | Not specified | Not specified | No change | HPLC | [4] |
Table 3: Degradation of Gefitinib under Oxidative Stress
| Oxidative Condition | Temperature | Duration | % Degradation | Analytical Method | Reference |
| 6% H₂O₂ | Room Temp. | 2 hours | Significant | HPLC | [7] |
| 5% H₂O₂ | 80°C | 1 hour | Not specified | LC-ESI-Q–TOF/MS | [2] |
| 30% v/v H₂O₂ | 55°C | 24 hours | 47.77% - 52.32% | HPTLC | [5] |
| 3.0% v/v H₂O₂ | Not specified | Not specified | Formation of N-Oxide | HPLC | [4] |
Experimental Protocols
Below are detailed methodologies for conducting stress degradation studies on Gefitinib, based on published literature.
Protocol 1: HPLC-Based Forced Degradation Study [7]
-
Preparation of Stock Solution: Prepare a 1000 µg/mL solution of Gefitinib in a suitable diluent (e.g., a mixture of mobile phase components).
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 1 N HCl.
-
Heat the mixture at 65°C for 2 hours.
-
After cooling, neutralize the solution with 1 N NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 1 N NaOH.
-
Heat the mixture at 65°C for 2 hours.
-
After cooling, neutralize the solution with 1 N HCl.
-
Dilute with the mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 6% H₂O₂.
-
Keep the solution at room temperature for 2 hours.
-
Dilute with the mobile phase to the target concentration.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reverse-phase C8 or C18 column is commonly used.
Protocol 2: HPTLC-Based Forced Degradation Study [5]
-
Sample Preparation: Apply a known amount of Gefitinib (e.g., 400 ng/band) to an HPTLC plate.
-
Acid Stress: Subject the sample to 1M HCl at 55°C for 24 hours.
-
Base Stress: Subject the sample to 1M NaOH at 55°C for 24 hours.
-
Oxidative Stress: Treat the sample with 30% v/v H₂O₂ at 55°C for 24 hours.
-
Development and Analysis: Develop the HPTLC plate using a suitable mobile phase and quantify the amount of undegraded Gefitinib and any degradation products using a densitometer.
Visualizations
Gefitinib Stress Testing Workflow
Caption: Workflow for forced degradation studies of Gefitinib.
Gefitinib Signaling Pathway
Caption: Simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.
References
- 1. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scitechnol.com [scitechnol.com]
- 8. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Managing Isomeric Impurities in Gefitinib Synthesis
Welcome to the technical support center for managing isomeric impurities in the synthesis of Gefitinib (B1684475). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isomeric purity during their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis and analysis of Gefitinib, providing potential causes and actionable solutions.
Question 1: I've detected a significant peak with a similar mass to Gefitinib but a different retention time during HPLC analysis of my product from the demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. What could this be and how can I fix it?
Answer:
This is likely the isomeric impurity, 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (B109518), a common byproduct of this reaction.
Probable Cause:
The selective demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one using reagents like L-methionine and methanesulfonic acid is often not entirely selective, especially at high temperatures (above 200°C).[1] This can lead to the formation of the undesired 6-hydroxy isomer alongside the desired 7-hydroxy intermediate.
Solutions:
-
Reaction Temperature Control: Carefully control the reaction temperature. High temperatures can decrease the selectivity of the demethylation process.
-
Alternative Demethylation Reagents: Consider using alternative demethylating agents that may offer higher selectivity at lower temperatures.
-
Purification: If the impurity has already formed, purification of the intermediate is crucial before proceeding to the next synthetic step. Column chromatography is a common method for separating these isomers.[1][2] Failure to remove this impurity will result in its carry-over to subsequent steps, making the final purification of Gefitinib more challenging.[1][2]
Question 2: My final Gefitinib product shows an impurity with the same molecular weight, but it was not present in my intermediates. LC-MS/MS analysis suggests a different substitution pattern on the aniline (B41778) ring. What is this impurity and where did it come from?
Answer:
You are likely observing the positional isomer, N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine.
Probable Cause:
This impurity arises from a contaminant in your starting material, 3-chloro-4-fluoroaniline (B193440). The commercially available reagent may contain its isomer, 4-chloro-3-fluoroaniline. This isomeric impurity in the starting material will participate in the condensation reaction, leading to the formation of the corresponding positional isomer of Gefitinib.
Solutions:
-
Starting Material Purity Check: Always verify the purity of your 3-chloro-4-fluoroaniline raw material using a validated analytical method, such as HPLC or GC, before use.
-
Source High-Purity Starting Materials: Procure 3-chloro-4-fluoroaniline from a reputable supplier with a clear certificate of analysis indicating low levels of isomeric impurities.
-
Purification of the Final Product: If the impurity is already present in your final product, it will need to be removed. This typically requires preparative HPLC or column chromatography, which can be challenging and may reduce the overall yield.
Question 3: I am observing a significant amount of an N-alkylated impurity in my final product. How can I prevent its formation?
Answer:
The N-alkylated impurity is likely N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.
Probable Cause:
This impurity forms during the final etherification step when introducing the 3-morpholinopropyl group. A competing N-alkylation reaction can occur on the aniline nitrogen of Gefitinib.
Solutions:
-
Modify the Synthetic Route: A more robust synthetic strategy involves introducing the morpholinopropyl group before the formation of the quinazoline (B50416) ring.[2] This eliminates the possibility of N-alkylation on the final Gefitinib molecule.
-
Optimize Reaction Conditions: If modifying the entire route is not feasible, carefully optimize the conditions of the etherification step. This could include adjusting the base, solvent, and temperature to favor O-alkylation over N-alkylation.
-
Purification: If the N-alkylated impurity is formed, it must be removed, typically by column chromatography, which can negatively impact the yield.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in Gefitinib synthesis?
A1: The most frequently encountered isomeric impurities in Gefitinib synthesis are:
-
6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: Arises from non-selective demethylation of the 6,7-dimethoxy quinazolin-4-one starting material.[1]
-
N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine: A positional isomer resulting from an impurity in the 3-chloro-4-fluoroaniline starting material.
-
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine: An N-alkylated impurity formed during the final etherification step.[2]
Q2: What analytical method is best for detecting and quantifying isomeric impurities in Gefitinib?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for the separation and quantification of Gefitinib and its process-related impurities.[3][4] For structural confirmation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q3: What are the typical levels of isomeric impurities observed in Gefitinib synthesis?
A3: In synthetic routes involving the demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one at high temperatures, the isomeric impurity 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one can be formed at levels of 10-15%.[1] The levels of other impurities are highly dependent on the purity of the starting materials and the specific reaction conditions used.
Q4: How can I prevent the formation of isomeric impurities?
A4: A proactive approach is the best strategy:
-
Scrutinize Starting Materials: Thoroughly analyze all starting materials for isomeric purity before beginning the synthesis.
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to maximize the selectivity of each step.
-
Strategic Synthesis Design: Choose a synthetic route that minimizes the potential for isomeric impurity formation. For example, introducing the morpholinopropyl group earlier in the synthesis can prevent final-stage N-alkylation.[2]
Data Presentation
Table 1: Common Isomeric Impurities in Gefitinib Synthesis
| Impurity Name | Structure | Point of Origin in Synthesis | Typical Analytical Method |
| 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | Isomer of the desired 7-hydroxy intermediate | Demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one | RP-HPLC |
| N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine | Positional Isomer | Impurity in 3-chloro-4-fluoroaniline starting material | RP-HPLC, LC-MS |
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine | N-alkylated Impurity | Final etherification step | RP-HPLC, LC-MS |
Table 2: Quantitative Data on Isomeric Impurity Formation
| Synthetic Step | Impurity Formed | Reported Concentration | Reference |
| Demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (at >200°C) | 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 10-15% | [1] |
| Demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (at >200°C) | 6,7-dihydroxy-3,4-dihydroquinazolin-4-one | 10-15% | [1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Analysis of Gefitinib and its Process-Related Impurities
This protocol is based on a validated method for the simultaneous separation and estimation of Gefitinib and its process-related impurities.[3][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v). The pH of the mobile phase should be adjusted to 5.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of the Gefitinib sample in the mobile phase.
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the chromatogram and identify the peaks corresponding to Gefitinib and its impurities based on their retention times, which should be established using reference standards.
-
Quantify the impurities using a suitable method, such as the area normalization method or by using a calibration curve generated from reference standards.
-
Visualizations
Caption: Gefitinib synthesis pathway and points of isomeric impurity formation.
Caption: Experimental workflow for HPLC analysis of Gefitinib impurities.
Caption: Troubleshooting decision tree for isomeric impurities in Gefitinib.
References
- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Limit of detection (LOD) and quantification (LOQ) for Gefitinib impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the analysis of Gefitinib (B1684475) and its impurities. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Gefitinib and its process-related impurities?
A1: The LOD and LOQ values for Gefitinib and its impurities are dependent on the analytical method employed, particularly the chromatographic conditions and the detector used. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been reported with LOD and LOQ values for five process-related impurities in the range of 0.012–0.033 µg/mL and 0.04–0.10 µg/mL, respectively[1][2]. Another study using a validated RRLC method was capable of detecting impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL[3][4].
Q2: Which analytical technique is most commonly used for the determination of Gefitinib and its impurities?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and established technique for the separation and quantification of Gefitinib and its related substances[1][2][5]. This method offers good specificity, precision, and reliability for impurity profiling in bulk drug substances[1][2].
Q3: What are some common challenges encountered during the HPLC analysis of Gefitinib impurities?
A3: Common challenges include achieving adequate separation of all process-related impurities from the main Gefitinib peak and from each other, especially co-eluting impurities. Method development often requires careful optimization of the mobile phase composition (both the organic modifier and the buffer system), pH, and column type[1]. Other issues can include peak tailing and poor resolution, which can be addressed by adjusting the mobile phase pH or switching to a different stationary phase.
Q4: How can I perform forced degradation studies for Gefitinib?
A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. For Gefitinib, this typically involves subjecting a stock solution (e.g., 1000 μg/mL in the mobile phase) to various stress conditions, including:
-
Acid-induced degradation: Treatment with an acid like 0.1 N HCl at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours)[1].
-
Base-induced degradation: Treatment with a base such as 0.1 N NaOH under similar temperature and time conditions[1].
-
Oxidative degradation: Exposure to an oxidizing agent like 3% (v/v) H2O2[1].
-
Thermal degradation: Exposing the drug substance to dry heat.
-
Photolytic degradation: Exposing the drug substance to UV light[1].
Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Gefitinib and its impurities as reported in various studies.
| Analyte | Method | LOD | LOQ | Reference |
| Gefitinib | RP-HPLC | 0.078 µg/mL | 0.238 µg/mL | [6] |
| Gefitinib | RP-HPLC | 0.469 µg/ml | 1.42 µg/ml | [7] |
| Gefitinib Process-Related Impurities (5) | RP-HPLC | 0.012–0.033 µg/mL | 0.04–0.10 µg/mL | [1][2] |
| Gefitinib Impurities | RRLC | 0.01% of 0.5 mg/mL | 0.03% of 0.5 mg/mL | [4] |
Experimental Protocols
RP-HPLC Method for the Determination of Gefitinib and its Process-Related Impurities[1][2]
This protocol describes a validated isocratic RP-HPLC method for the simultaneous determination of Gefitinib and five of its process-related impurities.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 × 4.6 mm i.d.; 5 µm particle size)[1][2].
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0[1][2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C[6].
Sample Preparation:
-
Prepare a stock solution of Gefitinib (e.g., 1000 µg/mL) in the mobile phase[1].
-
For impurity analysis, spike the Gefitinib solution with known concentrations of the impurity standards.
-
Dilute the solutions as necessary with the mobile phase to fall within the linear range of the method.
Troubleshooting Guide
Below is a troubleshooting guide for common issues that may be encountered during the HPLC analysis of Gefitinib impurities.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor resolution between impurity peaks or between an impurity and the main drug peak. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the ratio of the organic solvent (acetonitrile) to the aqueous buffer. Fine-tune the pH of the buffer, as this can significantly impact the retention and selectivity of ionizable compounds like Gefitinib and its impurities[1]. |
| Unsuitable column chemistry. | If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size[5]. | |
| Peak tailing for Gefitinib or impurity peaks. | Secondary interactions between the analyte and the silica (B1680970) support of the column. | Adjust the mobile phase pH to suppress the ionization of the analytes. The use of a buffer is crucial for maintaining a stable pH. Consider using a column with end-capping to minimize silanol (B1196071) interactions. |
| Column overload. | Reduce the concentration of the injected sample. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and perform regular maintenance. |
| Column temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Extraneous peaks in the chromatogram (ghost peaks). | Contamination in the mobile phase, sample, or HPLC system. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust cleaning protocol for the autosampler and injector. Inject a blank solvent to identify the source of contamination[8]. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method using a strong solvent. After analyzing a high-concentration sample, inject several blanks to ensure the system is clean[8]. |
Visualizations
Caption: Workflow for Gefitinib Impurity Analysis.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scitechnol.com [scitechnol.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. benchchem.com [benchchem.com]
Reducing N-alkylated impurities in Gefitinib production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Gefitinib (B1684475), with a specific focus on minimizing N-alkylated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common N-alkylated impurities in Gefitinib synthesis?
A1: The most common N-alkylated impurity is formed during the final etherification step, where the morpholinopropyl side chain is attached. This impurity is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[1][2] It arises from the alkylation of the secondary amine of the anilinoquinazoline (B1252766) intermediate, in addition to the desired O-alkylation of the hydroxyl group.
Q2: What is the primary cause of N-alkylated impurity formation?
A2: The formation of N-alkylated impurities is a result of the competing reactivity of the hydroxyl group (leading to the desired O-alkylation) and the secondary amine of the anilinoquinazoline intermediate (leading to N-alkylation). The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the alkylation.
Q3: How can I detect and quantify N-alkylated impurities?
A3: N-alkylated impurities in Gefitinib can be effectively separated, detected, and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] A validated HPLC method can provide accurate measurements of the impurity levels in your product.
Q4: Are there alternative synthetic routes that avoid the formation of N-alkylated impurities?
A4: Yes, an effective strategy to prevent N-alkylation is to introduce the morpholinopropyl side chain before the formation of the quinazoline (B50416) ring.[2] This approach eliminates the possibility of the secondary amine competing in the alkylation step.
Troubleshooting Guide
Issue: High levels of N-alkylated impurities are detected in my final Gefitinib product.
This guide provides potential causes and solutions to reduce the formation of N-alkylated impurities during the synthesis of Gefitinib.
| Potential Cause | Proposed Solution | Rationale |
| Direct O-alkylation of the hydroxyl group is competing with N-alkylation of the secondary amine. | Implement a transient protection strategy for the secondary amine. | The use of a transient protecting group, such as a trimethylsilyl (B98337) (TMS) group, can effectively block the secondary amine from reacting with the alkylating agent. This directs the alkylation to the desired hydroxyl group, significantly reducing the formation of the N-alkylated byproduct.[1][6] |
| Suboptimal reaction conditions favoring N-alkylation. | Optimize the reaction conditions for the O-alkylation step. | The choice of base and solvent can influence the O- vs. N-alkylation selectivity. While specific comparative data is limited in the immediate search results, exploring different base/solvent combinations (e.g., milder bases, aprotic polar solvents) may shift the equilibrium towards the desired O-alkylation. |
| The synthetic route is prone to N-alkylation in the final step. | Consider an alternative synthetic route where the side chain is introduced earlier. | Synthesizing the 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619) intermediate first, and then constructing the quinazoline ring, circumvents the competitive alkylation step altogether.[2] |
Data Presentation
Table 1: Comparison of Synthetic Strategies to Reduce N-Alkylated Impurities in Gefitinib Production
| Synthetic Strategy | Description | Reported Advantages | Key Considerations |
| Transient Protection of Secondary Amine | The secondary amine of the anilinoquinazoline intermediate is protected with a transient group (e.g., trimethylsilyl) prior to O-alkylation. | Minimizes the formation of the N-alkylated side product; Reported to achieve a high overall yield of 81.1%.[1][6] | Requires an additional protection and deprotection step. |
| Early Introduction of the Side Chain | The morpholinopropyl side chain is introduced onto a benzonitrile (B105546) precursor before the quinazoline ring is formed. | Suppresses the production of the N-alkylated impurity by design.[2] | This is a longer synthetic route with more steps. |
Experimental Protocols
Protocol 1: Minimized N-Alkylation via Transient Protection
This protocol is based on the findings of Choi et al. regarding the use of a transient trimethylsilyl protecting group to achieve selective O-alkylation.[1][6]
-
Protection: To a solution of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in an appropriate aprotic solvent, add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and stir at room temperature until protection of the secondary amine is complete (monitor by TLC or HPLC).
-
O-Alkylation: To the reaction mixture, add the alkylating agent (e.g., 4-(3-chloropropyl)morpholine) and a suitable base (e.g., potassium carbonate). Heat the reaction mixture at an appropriate temperature and monitor the progress of the O-alkylation by TLC or HPLC.
-
Deprotection and Work-up: Upon completion of the O-alkylation, the silyl (B83357) protecting group is typically removed during the aqueous work-up. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Analysis of Gefitinib and its N-Alkylated Impurity
This protocol is a general guideline based on established HPLC methods for the analysis of Gefitinib and its process-related impurities.[3][4][5]
-
Column: Inertsil ODS-3V column (250 x 4.6 mm i.d.; particle size 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at an appropriate wavelength for Gefitinib and the impurity.
-
Sample Preparation: Dissolve a known amount of the Gefitinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Procedure: Inject the sample onto the HPLC system and record the chromatogram. Identify and quantify the N-alkylated impurity by comparing its retention time and peak area to a qualified reference standard.
Visualizations
Caption: Competing O- and N-alkylation pathways in Gefitinib synthesis.
Caption: Troubleshooting workflow for reducing N-alkylated impurities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Item - Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group - figshare - Figshare [figshare.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gefitinib (B1684475) impurity 5 against other common process-related impurities encountered during the synthesis of the active pharmaceutical ingredient (API). The presence and control of such impurities are critical for the quality, safety, and efficacy of the final drug product. This document summarizes key structural differences, analytical detection methods, and their origins in the manufacturing process.
Introduction to Gefitinib and Impurity Profiling
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that promote cancer cell growth and survival.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][3] The synthesis of Gefitinib is a multi-step process, and like any complex chemical synthesis, it can result in the formation of various process-related impurities.[4][5] Regulatory bodies like the U.S. FDA require that any impurity exceeding 0.1% be identified and quantified using validated analytical methods.[6][7] This underscores the importance of a thorough understanding and control of the impurity profile.
Comparison of Gefitinib Impurity 5 and Other Process-Related Impurities
This compound, chemically known as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one, is a key intermediate in several synthesis routes of Gefitinib.[7][8][9] Its presence in the final API typically indicates an incomplete reaction. The following table provides a comparative summary of this impurity and other known process-related impurities.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin |
| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | C₂₂H₂₄ClFN₄O₃ | 446.90 | Active Pharmaceutical Ingredient |
| This compound | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | C₁₆H₂₁N₃O₄ | 319.36 | Key intermediate; incomplete final condensation step.[7][8] |
| Gefitinib EP Impurity B | 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | Isomeric impurity arising from alternative starting materials or side reactions.[8] |
| N-Alkylated Impurity | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine | C₂₉H₃₇ClFN₅O₄ | 589.09 | Side reaction during the O-alkylation step, particularly in older synthesis routes.[4] |
| Gefitinib N-Oxide | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl-N-oxide)propoxy]-4-quinazolinamine | C₂₂H₂₄ClFN₄O₄ | 462.90 | Oxidation/degradation product.[8] |
| 3,4-Difluoro Impurity | N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₂₂H₂₄F₂N₄O₃ | 430.45 | Arises from the use of 3,4-difluoroaniline (B56902) instead of 3-chloro-4-fluoroaniline (B193440) as a starting material.[5][8] |
Signaling Pathway and Mechanism of Action
Gefitinib functions by binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[2] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT/mTOR pathways, which are crucial for cell proliferation and survival.[1] The presence of impurities could potentially alter the drug's binding affinity or introduce off-target effects, making purity essential for therapeutic efficacy.
Origin of Process-Related Impurities
The formation of impurities is intrinsically linked to the synthetic route employed. Different strategies have been developed to synthesize Gefitinib, each with its own advantages and potential impurity profiles.[10][11][12] For instance, early routes involving late-stage O-alkylation were prone to forming N-alkylated impurities.[4] Newer synthetic pathways are designed to introduce the morpholinopropoxy side chain earlier to prevent such side reactions.[4][13] Impurity 5 is a direct precursor in many of these syntheses, arising from the incomplete final condensation step with 3-chloro-4-fluoroaniline.
Experimental Protocols
Analytical Method for Impurity Profiling
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Gefitinib and its process-related impurities.[7][14] The following is a representative protocol based on published methods.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[7][14]
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) in a 63:37 (v/v) ratio.[7][14]
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) detector set at an appropriate wavelength (e.g., 250 nm).[15]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Gefitinib reference standard (e.g., 1000 µg/mL) in the mobile phase. Prepare working standards by dilution.
-
Impurity Stock: Prepare individual stock solutions of each impurity standard (e.g., 100 µg/mL) in the mobile phase.
-
Test Sample: Accurately weigh and dissolve the Gefitinib bulk drug sample in the mobile phase to achieve a known concentration (e.g., 1000 µg/mL).
3. Validation Parameters: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]
-
Specificity: Demonstrated by spiking the drug product with known impurities and performing forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure no co-elution.[6][16]
-
Linearity: Assessed over a range of concentrations for the API and each impurity (e.g., LOQ to 200% of the specification limit). Correlation coefficients should be >0.999.[14]
-
Accuracy: Determined by recovery studies, spiking the API with known amounts of impurities at different levels. Recoveries are typically expected to be within 95-105%.[7]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be less than 3%.[14]
Conclusion
The effective control of process-related impurities, including the key intermediate this compound, is paramount in the manufacturing of high-quality Gefitinib. A thorough understanding of the synthetic pathway allows for the prediction and minimization of potential impurities. This, combined with a validated, high-resolution analytical method like RP-HPLC, ensures that the final API meets the stringent purity requirements for safety and efficacy in cancer therapy.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. ukm.my [ukm.my]
- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 14. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
A Comparative Analysis of Gefitinib Degradation Products and Stability Against Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the degradation products of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR TKIs, namely Erlotinib (another first-generation inhibitor) and Afatinib (B358) (a second-generation inhibitor). Understanding the stability and degradation pathways of these drugs is crucial for ensuring their quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, details experimental protocols, and provides visualizations of key pathways and workflows.
Comparative Stability and Degradation Profile
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions during the manufacturing, storage, and administration of a drug. The following tables summarize the degradation behavior of Gefitinib, Erlotinib, and Afatinib under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Gefitinib Degradation Profile
| Stress Condition | Reagent and Conditions | % Degradation | Major Degradation Products Identified | Analytical Method | Reference |
| Acidic Hydrolysis | 5N HCl at 80°C for 1 hour | 1.67% | No significant degradants found | LC-ESI-Q–TOF/MS | [1] |
| 0.1 N HCl | No change | - | HPLC | [2] | |
| Alkaline Hydrolysis | 5N NaOH at 80°C for 1 hour | 1.17% | No significant degradants found | LC-ESI-Q–TOF/MS | [1] |
| 0.1 N NaOH | No change | - | HPLC | [2] | |
| Oxidative Degradation | 5% H₂O₂ at 80°C for 1 hour | 11.98% | Three degradants observed | LC-ESI-Q–TOF/MS | [1] |
| 3.0% v/v H₂O₂ | An unknown impurity (N-Oxide of gefitinib) was found | HPLC | [2] | ||
| Thermal Degradation | Hot air oven at 55°C for 24h | No degradation | - | HPTLC | |
| Photolytic Degradation | UV treatment at 254 nm | No change | - | HPLC | [2] |
Erlotinib Degradation Profile
| Stress Condition | Reagent and Conditions | % Degradation | Major Degradation Products Identified | Analytical Method | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | Highly stable | No significant degraded peaks observed | RP-HPLC | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | Highly stable | No significant degraded peaks observed | RP-HPLC | [3] |
| Oxidative Degradation | 3% H₂O₂ at 60°C | Highly stable | No significant degraded peaks observed | RP-HPLC | [3] |
| Thermal Degradation | 60°C | Highly stable | No significant degraded peaks observed | RP-HPLC | [3] |
| Photolytic Degradation | - | Highly stable | No significant degraded peaks observed | RP-HPLC | [3] |
Afatinib Degradation Profile
| Stress Condition | Reagent and Conditions | % Degradation | Major Degradation Products Identified | Analytical Method | Reference |
| Acidic Hydrolysis | - | Stable | - | LC-Q-TOF/MS/MS | [1] |
| Alkaline Hydrolysis | - | 62.48% | DP6 and DP9 | LC-Q-TOF/MS/MS | [1] |
| Oxidative Degradation | - | Stable | - | LC-Q-TOF/MS/MS | [1] |
| Thermal Degradation | - | Stable | - | LC-Q-TOF/MS/MS | [1] |
| Photolytic Degradation (liquid state) | - | 7.67% | DP1, DP3, DP4, DP5, DP7, and DP10 | LC-Q-TOF/MS/MS | [1] |
| Photolytic Degradation (solid state) | - | Stable | - | LC-Q-TOF/MS/MS | [1] |
Summary of Comparative Stability
| Drug | Acid Stability | Base Stability | Oxidative Stability | Thermal Stability | Photostability | Overall Stability |
| Gefitinib | Stable | Stable | Sensitive | Stable | Stable | Generally stable, but susceptible to oxidation. |
| Erlotinib | Highly Stable | Highly Stable | Highly Stable | Highly Stable | Highly Stable | Highly stable under all tested conditions. |
| Afatinib | Stable | Labile | Stable | Stable | Labile (liquid) | Stable under most conditions but significantly degrades in alkaline and photolytic (liquid state) environments. |
Experimental Protocols
Detailed methodologies for the forced degradation studies are crucial for the reproducibility and comparison of results.
Forced Degradation Study Protocol for Gefitinib
-
Preparation of Stock Solution: A stock solution of Gefitinib is prepared by dissolving the drug in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[1]
-
Acidic Degradation: The stock solution is treated with 5N HCl and heated at 80°C for 1 hour. The solution is then neutralized with 5N NaOH.[1]
-
Alkaline Degradation: The stock solution is treated with 5N NaOH and heated at 80°C for 1 hour. The solution is then neutralized with 5N HCl.[1]
-
Oxidative Degradation: The stock solution is treated with 5% hydrogen peroxide and heated at 80°C for 1 hour.[1]
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 55°C) for a defined period (e.g., 24 hours).
-
Photolytic Degradation: The drug solution is exposed to UV light at a specific wavelength (e.g., 254 nm).[2]
-
Analysis: All stressed samples are then diluted with the mobile phase and analyzed by a stability-indicating HPLC or LC-MS method.[1][2]
Forced Degradation Study Protocol for Erlotinib
-
Preparation of Stock Solution: A stock solution of Erlotinib is prepared.
-
Acidic Degradation: The sample is treated with 0.1 N HCl at 60°C.[3]
-
Alkaline Degradation: The sample is treated with 0.1 N NaOH at 60°C.[3]
-
Oxidative Degradation: The sample is treated with 3% H₂O₂ at 60°C.[3]
-
Thermal Degradation: The sample is subjected to a temperature of 60°C.[3]
-
Analysis: The stressed samples are analyzed by the proposed RP-HPLC method.[3]
Forced Degradation Study Protocol for Afatinib
-
Stress Conditions: Afatinib is subjected to hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[1][4]
-
Analysis: The degradation products are separated using an Agilent Eclipse plus C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer. Characterization is performed using LC-Q-TOF/MS/MS.[4]
Visualizations
EGFR Signaling Pathway
Gefitinib, Erlotinib, and Afatinib are EGFR tyrosine kinase inhibitors. They block the signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance.
Caption: General workflow for forced degradation studies.
Logical Relationship of Drug Stability Comparison
This diagram illustrates the logical comparison of the stability of Gefitinib, Erlotinib, and Afatinib based on the degradation data.
Caption: Comparative stability of EGFR TKIs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Gefitinib Impurity 5 in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison and detailed methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Gefitinib Impurity 5, a potential process-related impurity in the anticancer drug Gefitinib. The validation is structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocol: Validated HPLC Method for this compound
This section details a representative experimental protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
1.1. Materials and Reagents
-
Gefitinib and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Formic acid (AR grade)
1.2. Equipment
-
HPLC system with a PDA or UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium acetate (pH adjusted to 5.0 with formic acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
1.4. Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Standard Solutions for Linearity: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Spiked Sample Solution for Accuracy: Prepare a solution of Gefitinib API at the working concentration and spike it with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
HPLC Method Validation Data as per ICH Q2(R1) Guidelines
The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for Impurity 5 should be well-resolved from the Gefitinib peak and other potential impurities. Peak purity should pass. | Resolution > 2.0 between all peaks. No interference from placebo or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9995 |
| Range | From LOQ to 150% of the specification limit | 0.05 µg/mL to 1.5 µg/mL |
| Accuracy (% Recovery) | 90.0% to 110.0% | 98.5% - 101.2% |
| Precision (RSD) | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%) | Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.05 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition). | The method is robust within ±0.2 units of pH, ±0.1 mL/min flow rate, and ±2% in mobile phase composition. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods offer distinct advantages for impurity analysis.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Combines the separation of LC with the mass analysis of mass spectrometry. |
| Analysis Time | 20 - 45 minutes | 2 - 8 minutes | 10 - 30 minutes |
| Resolution | Good | Excellent, with sharper and narrower peaks.[1] | Good to Excellent |
| Sensitivity | Standard | High, due to increased peak height.[1] | Very High, capable of detecting trace-level impurities.[2] |
| Solvent Consumption | High | Low, with up to 70-80% reduction compared to HPLC.[3] | Moderate |
| Primary Use Case | Routine quality control and release testing. | High-throughput screening and complex mixture analysis. | Impurity identification, structural elucidation, and quantification of trace impurities.[2] |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH guidelines.
Caption: Workflow of HPLC method validation as per ICH Q2(R1).
References
A Comparative Guide to Analytical Methods for Gefitinib Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantification of impurities in the anti-cancer drug Gefitinib (B1684475). The selection of a robust and sensitive analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to guide researchers in selecting the most suitable technique for their specific needs.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different techniques are employed. The following workflow outlines the key stages involved in comparing and validating analytical methods for Gefitinib impurity analysis.
Caption: Workflow for the cross-validation of analytical methods for Gefitinib impurity analysis.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for the determination of Gefitinib and its process-related impurities is summarized below. The data presented is a compilation from various validated methods to provide a comparative overview.
Table 1: Comparison of Chromatographic Methods for Gefitinib Impurity Analysis
| Parameter | HPLC (Reverse Phase) | UPLC/RRLC | HPTLC (Normal Phase) |
| Linearity Range | 0.1 - 2.0 µg/mL (Impurities) | 15 - 7500 ng/mL (Gefitinib) | 30 - 700 ng/band (Routine) |
| 25 - 500 µg/mL (Gefitinib) | 20 - 1400 ng/band (Greener) | ||
| Correlation Coefficient (r²) | 0.9991 - 0.9994[1][2] | > 0.998[3][4] | 0.9945 (Routine)[5] |
| 0.9972 (Greener)[5] | |||
| Limit of Detection (LOD) | 0.012 - 0.033 µg/mL[1][2] | Detectable at 0.01% of 0.5 mg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg/mL[1][2] | Not Reported | Not Reported |
| Accuracy (% Recovery) | 95.99 - 100.55% (Impurities)[1][2] | Not Reported | Not Reported |
| 98.26 - 99.90% (Gefitinib)[1][2] | |||
| Precision (%RSD) | < 3%[1][2] | Not Reported | Not Reported |
| Analysis Time | ~20 - 45 min[6] | ~5.2 min | Not Reported |
| Solvent Consumption | High[6] | Low[7] | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of Gefitinib and its process-related impurities.[1][2]
-
Instrumentation: A high-performance liquid chromatography system with a photodiode array (PDA) detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known amount of the Gefitinib bulk drug in a suitable diluent to achieve a final concentration of 100 µg/mL for the analysis of impurities.[1]
Ultra-Performance Liquid Chromatography (UPLC) / Rapid Resolution Liquid Chromatography (RRLC) Method
This method offers a significant reduction in analysis time and is suitable for identifying degradation impurities.[3][4]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (MS/MS) or a UV detector.
-
Column: Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm particle size).[3][4]
-
Mobile Phase: A simple mobile phase combination delivered in a gradient mode.[3][4]
-
Detection: UV detection at 250 nm or mass spectrometry.[3][4]
-
Sample Preparation: Prepare a test concentration of 0.5 mg/mL in a suitable diluent.[3][4]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a cost-effective and high-throughput alternative for the quantification of Gefitinib. A "greener" HPTLC method has also been developed to reduce environmental impact.[5]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase (Routine): Toluene: Ethyl Acetate: Methanol: Ammonia (7:2:1:0.1 v/v/v/v).
-
Mobile Phase (Greener): Ethanol: Ethyl Acetate: Ammonia (8:2:0.2 v/v/v).
-
Detection Wavelength: 332.0 nm.[5]
-
Sample Application: Apply samples as bands of appropriate width using an automated applicator.
-
Linearity Range: 30–700 ng/band (Routine) and 20–1400 ng/band (Greener).[5]
Conclusion
The choice of an analytical method for Gefitinib impurity profiling depends on the specific requirements of the analysis.
-
HPLC methods are robust and have been extensively validated for the separation and quantification of process-related impurities.[1][2] They are well-suited for routine quality control environments.
-
UPLC/RRLC methods provide significantly faster analysis times and high resolution, making them ideal for high-throughput screening and the identification of degradation products.[3][4][7] The use of smaller particle size columns in UPLC leads to improved sensitivity and reduced solvent consumption.[7]
-
HPTLC offers a simple, cost-effective, and high-throughput alternative. The development of greener HPTLC methods also addresses environmental concerns by reducing the use of hazardous solvents.[5]
For comprehensive impurity profiling and cross-validation, it is recommended to utilize an orthogonal method (e.g., UPLC-MS/MS) to confirm the results obtained from a primary method like HPLC. This approach provides a higher degree of confidence in the analytical data and ensures the quality and safety of the Gefitinib drug product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. rjptonline.org [rjptonline.org]
A Guide to Inter-laboratory Comparison of Gefitinib Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of impurities in the anti-cancer drug Gefitinib. Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for drug safety and efficacy. This document summarizes key experimental data from various validated methods to facilitate inter-laboratory comparison and support the development of robust analytical protocols.
Comparative Analysis of Analytical Methods
The analysis of Gefitinib and its process-related and degradation impurities is predominantly performed using reverse-phase high-performance liquid chromatography (RP-HPLC). However, other techniques such as Rapid Resolution Liquid Chromatography (RRLC) and High-Performance Thin-Layer Chromatography (HPTLC) have also been successfully validated. A summary of different chromatographic conditions and validation parameters from published studies is presented below to offer a comparative perspective.
Table 1: Comparison of HPLC and RRLC Methodologies for Gefitinib Impurity Analysis
| Parameter | Method 1: RP-HPLC[1][2] | Method 2: RRLC[3][4] | Method 3: RP-HPLC[5] | Method 4: LC-ESI-Q–TOF/MS[6] |
| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) | Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm) | Inertsil C8 (250 × 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | 130 mM Ammonium (B1175870) acetate (B1210297): Acetonitrile (B52724) (63:37, v/v), pH 5.0 | Gradient elution with a simple mobile phase combination | 50mM aqueous ammonium acetate: Acetonitrile (gradient) | Acetonitrile: water (70:30) with 0.1% formic acid (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min | Not Specified |
| Detection | PDA at 260 nm | 250 nm | PDA at 300 nm | ESI-Q-TOF/MS |
| LOD | 0.012–0.033 µg/mL | Capable of detecting 0.01% of impurities | Not Specified | Not Specified |
| LOQ | 0.04–0.10 µg/mL | 0.015-0.05% | Not Specified | Not Specified |
| Recovery | 95.99–100.55% for impurities | Not Specified | Not Specified | Not Specified |
| Correlation Coefficient (r) | 0.9991–0.9994 | > 0.998 | Not Specified | Not Specified |
Table 2: Comparison of HPTLC Methods for Gefitinib Analysis [7]
| Parameter | Routine HPTLC Method | Greener HPTLC Method |
| Linearity Range | 30–700 ng/band | 20–1400 ng/band |
| Correlation Coefficient (R²) | 0.9945 | Not Specified |
| LOD | 11.14 ng/band | 6.72 ng/band |
| LOQ | 33.42 ng/band | 20.16 ng/band |
| Assay in Commercial Tablets | 92.45% | 99.74% |
| AGREE Greenness Score | 0.44 | 0.77 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of experimental protocols derived from the cited literature.
Protocol 1: RP-HPLC for Process-Related Impurities [1][2]
-
Chromatographic System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0 using acetic acid. The mobile phase is filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: A stock solution of Gefitinib (1000 µg/mL) and its process intermediates are prepared in acetonitrile. Further dilutions are made with the mobile phase to desired concentrations for validation studies. For bulk drug analysis, a 2000 µg/mL solution is prepared in the mobile phase.
Protocol 2: RRLC for Degradation Impurities [3][4]
-
Chromatographic System: A Rapid Resolution Liquid Chromatography system.
-
Column: Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm).
-
Mobile Phase: A simple mobile phase combination delivered in a gradient mode.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 250 nm.
-
Forced Degradation Studies: Gefitinib is subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation to establish the degradation pathway.
Protocol 3: Greener HPTLC Method [7]
-
Chromatographic System: High-Performance Thin-Layer Chromatography system.
-
Linearity Range: 20–1400 ng/band.
-
Forced Degradation: The stability-indicating property of the method was confirmed by subjecting Gefitinib to acid, base, and oxidative stress conditions. The method was able to detect Gefitinib in the presence of its degradation products.
Visualizations
Gefitinib's Mechanism of Action: EGFR Signaling Pathway
Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the EGFR tyrosine kinase, it inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
References
Navigating the Analytical Maze: A Comparative Guide to the Quantification of Gefitinib Impurity 5
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Gefitinib (B1684475) impurity 5, a key process-related impurity of the anti-cancer drug Gefitinib.
Gefitinib impurity 5 is chemically identified as 4(3H)-Quinazolinone, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-[1]. The control of this and other impurities is a critical aspect of quality control in the manufacturing of Gefitinib. This guide delves into the performance of various analytical techniques, presenting supporting data to aid in the selection of the most appropriate method for your research and quality control needs.
Performance Comparison of Analytical Methods
The quantification of Gefitinib and its impurities is predominantly achieved through liquid chromatography techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often referred to as Rapid Resolution Liquid Chromatography (RRLC), are the most common methods. The choice between these methods often depends on the specific requirements for speed, sensitivity, and resolution.
The following table summarizes the performance characteristics of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of process-related impurities in Gefitinib, which would include impurity 5.
| Parameter | HPLC Method 1 | RRLC/UPLC Method |
| Accuracy (Recovery) | 95.99% - 100.55% for process-related impurities | Not explicitly stated for impurities, but the method is validated for accuracy[2][3] |
| Precision (%RSD) | < 3% for process-related impurities[4][5] | < 5.0% for impurities at the Limit of Quantification (LOQ) level[2] |
| Limit of Detection (LOD) | 0.012 - 0.033 µg/mL for process-related impurities[4][5] | Capable of detecting impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg/mL for process-related impurities[4][5] | 0.03% of a 0.5 mg/mL analyte concentration[2] |
| Linearity (Correlation Coefficient) | 0.9991 - 0.9994 for process-related impurities[4][5] | > 0.998 for potential impurities[2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the HPLC and RRLC methods discussed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the simultaneous separation and estimation of Gefitinib and its process-related impurities[4][5].
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size[4][5].
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0[4][5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 260 nm using a PDA detector[4].
-
Sample Preparation: Stock solutions of Gefitinib and its impurities are prepared by dissolving known amounts in acetonitrile. These are further diluted with the mobile phase to the desired concentrations for analysis[4].
Rapid Resolution Liquid Chromatography (RRLC) Method
This method is a validated, stability-indicating assay for Gefitinib and its impurities[2][3].
-
Instrumentation: An Agilent 1200 RRLC system or equivalent.
-
Column: Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm particle size[3].
-
Mobile Phase: A gradient elution using a combination of a simple mobile phase (details not fully specified in the abstract)[3].
-
Flow Rate: 0.5 mL/min[3].
-
Detection: 250 nm[3].
-
Validation: The method has been validated for specificity, linearity, range, accuracy, precision, and robustness for the determination of impurities[2][3].
Visualizing the Workflow and Method Selection
To better understand the process of impurity quantification and the logic behind method selection, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Robustness of Gefitinib Stability-Indicating Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the stability-indicating assay of Gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The specificity and robustness of these assays are critical for ensuring the quality, safety, and efficacy of Gefitinib drug products. This document summarizes experimental data from multiple studies to aid in the selection of the most suitable analytical method for your research and development needs.
Comparison of Analytical Methods
Several analytical techniques have been employed to develop stability-indicating assays for Gefitinib, with High-Performance Liquid Chromatography (HPLC) being the most common. Other methods, such as Ultra-Fast Liquid Chromatography (UFLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have also been successfully validated.[1][2][3] The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity in complex biological matrices or the desire for a more environmentally friendly "greener" method.[1][4]
A summary of the performance characteristics of different stability-indicating methods for Gefitinib is presented in the table below.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| HPLC | 25-150 µg/mL | 99.61-100.14 | < 2 | 0.078 µg/mL | 0.238 µg/mL | [2] |
| UFLC | 0.5–100 µg/ml | - | - | 0.1392 µg/ml | 0.4269 µg/ml | [3] |
| HPTLC (Routine) | 30–700 ng/band | - | Intra-day: 2.295–3.345, Inter-day: 2.298–3.275 | 11.14 ng/band | 33.42 ng/band | [1] |
| HPTLC (Greener) | 20–1400 ng/band | - | Intra-day: 0.7893–0.8348, Inter-day: 0.8559–0.9391 | 6.720 ng/band | 20.16 ng/band | [1] |
| RP-HPLC | 8–56 µg/mL | - | - | 1.3 µg/mL | 3.9 µg/mL | [5] |
| LC-MS/MS (DBS) | 37.5-2400 ng/mL | Within 15% | Within 15% | - | 40 ng/mL | [6] |
| LC-MS/MS (Plasma) | 1-1000 ng/mL | < 15% | < 15% | - | - | [7] |
Experimental Protocols
The development of a stability-indicating assay for Gefitinib necessitates subjecting the drug to various stress conditions to induce degradation. This forced degradation study helps to ensure that the analytical method can specifically measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Forced Degradation Studies
A typical forced degradation study for Gefitinib involves the following conditions:
-
Acidic Degradation: The drug solution is treated with an acid, such as 2N HCl, and refluxed at 60°C for 30 minutes.[2]
-
Alkaline Degradation: The drug solution is treated with a base, such as 2N NaOH, and refluxed at 60°C for 30 minutes.[2]
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) and heated at 70°C for 1 hour.[3]
-
Thermal Degradation: The drug is exposed to dry heat at a specific temperature for a defined period.
-
Photolytic Degradation: The drug is exposed to UV light (e.g., at 254 nm) to assess its photosensitivity.[8]
Significant degradation of Gefitinib has been observed under acidic, alkaline, and oxidative stress conditions.[9][10] Under oxidative stress, an N-oxide of Gefitinib is a commonly identified degradation product.[8]
Chromatographic Conditions
The following are examples of chromatographic conditions used in published stability-indicating assays for Gefitinib:
-
HPLC Method:
-
Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 248 nm[2]
-
-
"Greener" HPTLC Method:
Specificity and Robustness
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In the context of stability-indicating assays, specificity is demonstrated by the separation of the main drug peak from the peaks of degradation products. All the cited methods demonstrated good specificity, with the degradation products being well-resolved from the parent Gefitinib peak.[1][8]
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For chromatographic methods, robustness is typically evaluated by intentionally varying parameters such as:
-
Mobile phase composition[1]
-
Mobile phase pH
-
Flow rate
-
Column temperature
For instance, in the "greener" HPTLC method, the mobile phase composition was varied (e.g., from 80:20 to 82:18 and 78:22 v/v of Ethanol/Cyclohexane) to assess the method's robustness.[1] The results indicated that minor variations in the experimental conditions did not significantly affect the analytical results, confirming the robustness of the method.
Visualizations
Gefitinib Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase domain.[2] It blocks signal transduction pathways that are implicated in the proliferation and survival of cancer cells.[2]
Caption: Gefitinib inhibits the EGFR signaling pathway.
Experimental Workflow for a Stability-Indicating Assay
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating assay for Gefitinib.
Caption: Workflow for a Gefitinib stability-indicating assay.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Gefitinib Synthesis Routes and Impurity Profiles
For Researchers, Scientists, and Drug Development Professionals
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. The synthetic route employed in its manufacture not only dictates the overall yield and economic viability but also significantly influences the impurity profile of the final active pharmaceutical ingredient (API). Understanding the relationship between a specific synthetic pathway and the resulting impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the drug product.
This guide provides a comparative analysis of the most common synthesis routes for Gefitinib, with a focus on their resulting impurity profiles. Detailed experimental protocols for both synthesis and impurity analysis are provided to support further research and process optimization.
Comparison of Key Gefitinib Synthesis Routes
Several synthetic strategies for Gefitinib have been reported, each with distinct advantages and disadvantages. The three most prominent routes are the original process developed by Gibson (AstraZeneca), a more convergent approach by Ming, You, and Ji, and a more recent, shorter synthesis by Maskrey and colleagues.
| Parameter | Gibson's Route | Ming, You, and Ji's Route | Maskrey et al.'s Route |
| Starting Material | 6,7-dimethoxy-3H-quinazolin-4-one | Methyl 3-hydroxy-4-methoxybenzoate | 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) |
| Number of Steps | 6 | 7 | 4 |
| Overall Yield | ~10%[1] | ~37.4%[2] | ~14%[1] |
| Key Advantages | Established, well-documented | Avoids problematic demethylation, higher yield | Shorter route, avoids chromatographic purification |
| Key Disadvantages | Low yield, multiple protection/ deprotection steps, formation of isomeric and N-alkylated impurities[3] | Longer sequence than Maskrey's route | Use of expensive starting material and specific reagents (ionic liquid) |
Impurity Profiles of Different Synthesis Routes
The choice of synthetic route has a direct impact on the types and levels of impurities present in the final Gefitinib product. Impurities can arise from starting materials, intermediates, by-products, and degradation of the final compound.[4]
Gibson's Route Impurities
This route is known to generate two significant types of process-related impurities:
-
Isomeric Impurities: The selective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is a critical step that can lead to the formation of the undesired 7-hydroxy-6-methoxy regioisomer alongside the desired 6-hydroxy-7-methoxy intermediate. This isomeric impurity can be carried through the subsequent steps, making purification of the final API challenging.[3]
-
N-Alkylated Impurity: In the final step of the synthesis, the etherification reaction to introduce the morpholinopropoxy side chain can also lead to N-alkylation of the anilino nitrogen, resulting in the formation of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine.[3] This impurity requires chromatographic separation, which can reduce the overall yield.[3]
Ming, You, and Ji's Route Impurity Profile
By introducing the morpholinopropoxy side chain earlier in the synthesis, before the formation of the quinazoline (B50416) ring, this route effectively suppresses the formation of the N-alkylated impurity that is problematic in the Gibson route.[3] However, this route may have its own characteristic impurities related to the starting materials and intermediates, though specific details are less extensively reported in the literature.
Maskrey et al.'s Route Impurity Profile
This more recent, shorter synthesis avoids many of the steps that lead to impurities in the Gibson route. However, the use of 2,4-dichloro-6,7-dimethoxyquinazoline as a starting material and the specific reagents used for demethylation and dehalogenation could potentially introduce new, route-specific impurities. Further studies are needed to fully characterize the impurity profile of this newer route.
Degradation Impurities
Forced degradation studies have shown that Gefitinib is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6] Significant degradation is observed in the presence of acid and base.[6] Under oxidative stress, the formation of Gefitinib N-oxide has been reported.[6] These degradation products can be present in the final API if proper storage and handling procedures are not followed.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes to Gefitinib.
Caption: Gibson's (AstraZeneca) Synthesis Route for Gefitinib.
Caption: Ming, You, and Ji's Synthesis Route for Gefitinib.
Caption: Maskrey et al.'s Synthesis Route for Gefitinib.
Experimental Protocols
Synthesis of Gefitinib via Ming, You, and Ji's Route (Adapted)[2]
A detailed experimental protocol for the synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate is presented below.
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane (B140262) to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
-
Nitration: The resulting benzoate is nitrated using nitric acid in acetic acid.
-
Reduction: The nitro group is reduced to an amino group using powdered iron in acetic acid.
-
Cyclization: The amino benzoate is cyclized with formamidine (B1211174) acetate (B1210297) to form the quinazolinone ring.
-
Chlorination: The quinazolinone intermediate is chlorinated using thionyl chloride or phosphoryl chloride.
-
Coupling and Ring Formation: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline, followed by reaction with morpholine to yield Gefitinib.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reverse-phase HPLC method is essential for the separation and quantification of Gefitinib and its process-related and degradation impurities.
Chromatographic Conditions (Representative Method): [7][8]
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate buffer (pH 5.0) and acetonitrile (B52724) (63:37, v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 260 nm.[7]
-
Column Temperature: Ambient or controlled at 30°C.
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Gefitinib sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Forced Degradation Studies: [7][9]
-
Acidic: Treat Gefitinib solution with 0.1 N HCl at 40°C.
-
Basic: Treat Gefitinib solution with 0.1 N NaOH at 40°C.
-
Oxidative: Treat Gefitinib solution with 3% H₂O₂ at 40°C.
-
Thermal: Heat Gefitinib solution.
-
Photolytic: Expose Gefitinib solution to UV light.
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.
LC-MS/MS Conditions (Representative Method): [10][11]
-
LC System: UPLC or HPLC system.
-
Column: ACQUITY BEH C18 (1.7 µm) or equivalent.[10]
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.[11]
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a general workflow for the analysis of impurities in a Gefitinib sample.
Caption: General workflow for the analysis of Gefitinib impurities.
Conclusion
The selection of a synthetic route for Gefitinib is a critical decision in drug development and manufacturing. While shorter and higher-yielding routes like those developed by Ming, You, and Ji, and Maskrey et al. offer significant advantages over the original Gibson synthesis, a thorough understanding and characterization of the impurity profile for each route are essential. The implementation of robust analytical methods, such as HPLC and LC-MS, is crucial for monitoring and controlling impurities, thereby ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundation for researchers to compare these synthetic strategies and their outcomes, facilitating the development of improved and more efficient manufacturing processes for this important anticancer drug.
References
- 1. ukm.my [ukm.my]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. waters.com [waters.com]
- 11. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Gefitinib Impurity 5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gefitinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy, and its impurities, are classified as cytotoxic and potentially hazardous.[1][2] Therefore, stringent disposal procedures must be followed in accordance with local, state, and federal regulations.[1] This guide provides essential, step-by-step information for the safe disposal of Gefitinib impurity 5.
Core Principles of Disposal
The disposal of this compound is governed by regulations for hazardous pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] A key aspect of these regulations is the ban on sewering (flushing) of hazardous waste pharmaceuticals.[3][5] All personnel handling such materials must receive appropriate training on handling and emergency procedures.[3]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE to prevent personal contact. This includes:
-
Double chemotherapy gloves[2]
-
Protective clothing (e.g., lab coat)[1]
-
Safety glasses[1]
-
Dust respirator (if handling powder to avoid generating dust)[1]
2. Waste Segregation and Containment:
-
Isolate the Waste: All waste containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be segregated from other laboratory waste streams.[2]
-
Use Designated Containers: Place all solid and liquid waste into a dedicated, sealed, and clearly labeled hazardous waste container.[1][2] These containers are often color-coded (e.g., black for RCRA hazardous waste) and must be leak-proof.[2] For sharps like needles and syringes that have contained the substance, use an approved sharps container specifically for cytotoxic waste.[1][2] Do not crush, clip, or recap needles.[1]
3. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the area:
-
If Dry: Use dry clean-up procedures. Dampen the material with water to prevent dust from becoming airborne before sweeping or vacuuming.[1] The vacuum cleaner must be fitted with a HEPA filter.[1]
-
If Wet: Shovel or vacuum the spilled material.[1]
-
Decontaminate the Area: Wash the affected area with large amounts of water and a suitable detergent.[1] Prevent runoff from entering drains.[1]
-
Dispose of Cleanup Materials: All materials used for cleaning the spill (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste in the designated sealed container.[1]
4. Final Disposal:
-
Arrange for Licensed Disposal: The sealed hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company.[3]
-
Preferred Disposal Method: The most common and required method for treating hazardous pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[3][6] Secure chemical landfill disposal is also a possibility depending on regulations.[1]
-
Documentation: Maintain meticulous records of the waste generated and its disposal to ensure regulatory compliance.[6]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not publicly available, the following table summarizes general principles for handling cytotoxic pharmaceutical waste.
| Parameter | Guideline | Regulatory Context |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals. | EPA RCRA Subpart P[3][5] |
| Container Type | Sealed, leak-proof, and clearly labeled. | General Hazardous Waste Regulations |
| Waste Segregation | Must be separated from other waste streams. | URI Chemical Waste Policies[2] |
| Disposal Method | Incineration at a licensed facility. | EPA Recommendation[3][7] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical deactivation of this compound. The established procedure is to manage it as hazardous waste through incineration.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from the point of generation to final disposal.
References
Essential Safety and Logistical Information for Handling Gefitinib Impurity 5
For researchers, scientists, and drug development professionals, ensuring safety during the handling of active pharmaceutical ingredients (APIs) and their impurities is paramount. Gefitinib (B1684475), a potent EGFR inhibitor, and its impurities should be handled with care due to their potential biological activity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Gefitinib impurity 5.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., compliant with ASTM D6978 standard). Change gloves at least every 30 minutes or immediately upon contamination.[4] | To prevent skin contact and absorption. Double gloving provides an additional barrier. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be resistant to chemotherapy drug permeation. | To protect skin and personal clothing from contamination. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[5] | To protect against splashes, aerosols, and dust particles. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.[6] Surgical masks are not sufficient for respiratory protection.[6] | To prevent inhalation of the compound, which can be a primary route of exposure. |
| Additional Protection | Shoe covers and a cap may be required depending on the scale of work and institutional policies. | To prevent the spread of contamination outside of the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Area Preparation: All handling of this compound powder should be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to control exposure at the source.[4][7] The work surface should be covered with a disposable absorbent liner.
-
Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) are inside the containment system before starting work to minimize traffic in and out of the area.
-
-
Handling:
-
Weighing: Use a dedicated and calibrated balance inside the containment system. Handle the powder gently to avoid generating dust.
-
Dissolving: If making a solution, add the solvent to the powder slowly to avoid splashing. Gefitinib is soluble in DMSO and DMF.[8]
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., a high pH solution or a commercially available product for cytotoxic drug decontamination), followed by a rinse with 70% ethanol.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the order of gloves (outer pair), gown, and then the remaining PPE.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for waste contaminated with this compound.
Disposal Procedures:
| Waste Type | Disposal Container | Final Disposal Method |
| Solid Waste (PPE, consumables) | Labeled, leak-proof cytotoxic waste bags (often yellow or purple). | High-temperature incineration by a licensed hazardous waste contractor. |
| Sharps (needles, scalpels) | Puncture-resistant, labeled sharps container for cytotoxic waste. | High-temperature incineration. |
| Liquid Waste (solvents, media) | Sealed, clearly labeled hazardous chemical waste container. Do not pour down the drain.[2] | Collection and disposal by a certified hazardous waste management service. |
| Grossly Contaminated Material | Placed in sealed containers within the cytotoxic waste stream. | High-temperature incineration. |
By implementing these rigorous safety and handling protocols, researchers can effectively minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. gerpac.eu [gerpac.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





